3,4-Dibromopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dibromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZWZGANFCWADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355746 | |
| Record name | 3,4-dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13534-90-2 | |
| Record name | 3,4-dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dibromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dibromopyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromopyridine is a halogenated heterocyclic compound that serves as a critical building block in organic synthesis. Its unique electronic properties and reactivity make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] The presence of two bromine atoms on the pyridine ring offers multiple sites for functionalization, enabling the construction of complex molecular architectures.[5] This guide provides a comprehensive overview of the chemical properties, structure, and reactive profile of this compound, along with detailed experimental protocols for its characterization and a representative synthetic pathway.
Chemical and Physical Properties
This compound is typically a white to pale yellow solid at room temperature.[6][7] It exhibits moderate solubility in organic solvents and has limited solubility in water. The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₃Br₂N | [1][2] |
| Molecular Weight | 236.89 g/mol | [1][2] |
| Melting Point | 71-72 °C | [5][6][7] |
| Boiling Point (Predicted) | 239.9 ± 20.0 °C | [5][8] |
| Density (Predicted) | 2.059 ± 0.06 g/cm³ | [5][8] |
| XLogP3 | 2.2 | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
Molecular Structure
The structure of this compound consists of a pyridine ring substituted with bromine atoms at the C3 and C4 positions. The presence of the electronegative nitrogen atom and the two bromine atoms significantly influences the electron density distribution within the aromatic ring.
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | C1=CN=CC(=C1Br)Br |
| InChI | InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H |
| InChIKey | ZFZWZGANFCWADD-UHFFFAOYSA-N |
As of the latest search, detailed crystallographic data, including bond lengths and angles for this compound, are not publicly available.
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bonds. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions.[9] The bromine at the 4-position is generally more susceptible to nucleophilic attack than the bromine at the 3-position.[9]
This compound is extensively used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and C-N coupling reactions, to synthesize a variety of substituted pyridines, including 5- and 6-azaindoles.[5] These products are of significant interest in medicinal chemistry.
Key Applications:
-
Pharmaceutical Synthesis: A building block for anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2][4]
-
Agrochemical Development: Used in the formulation of herbicides and pesticides.[1][2][3]
-
Materials Science: Employed in the production of specialty polymers with enhanced thermal stability and chemical resistance.[2][3]
-
Organic Electronics: Utilized in the development of organic semiconductors for devices like OLEDs and solar cells.[2][3]
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
3-Amino-4-bromopyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Ice
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-amino-4-bromopyridine in 48% hydrobromic acid, cooled in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹³C NMR: Dissolve 20-30 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).
-
Number of Scans: ≥ 1024.
-
Relaxation Delay (d1): 2 s.
-
Expected Spectra:
-
¹H NMR: Three signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The protons at positions 2, 5, and 6 will each give a distinct signal with coupling patterns determined by their relationships (ortho, meta, para).
-
¹³C NMR: Five signals are expected, corresponding to the five carbon atoms of the pyridine ring. The carbons bonded to bromine (C3 and C4) will be significantly shifted downfield.
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
Expected Absorptions:
-
C-H stretching (aromatic): 3000-3100 cm⁻¹
-
C=C and C=N stretching (aromatic ring): 1400-1600 cm⁻¹
-
C-H in-plane bending: 1000-1300 cm⁻¹
-
C-H out-of-plane bending: 700-900 cm⁻¹
-
C-Br stretching: 500-650 cm⁻¹
Mass Spectrometry (MS)
Method: Electron Ionization (EI) is a common method for this type of molecule.
Expected Fragmentation:
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). This will result in three peaks at m/z 235, 237, and 239 in an approximate 1:2:1 ratio.
-
Major Fragments:
-
Loss of a bromine atom ([M-Br]⁺).
-
Loss of HBr ([M-HBr]⁺).
-
Cleavage of the pyridine ring.
-
Conclusion
This compound is a highly valuable and versatile building block in modern organic chemistry. Its well-defined structure and predictable reactivity make it an essential tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and characterization, which can aid in the development of new and innovative applications.
References
- 1. This compound | C5H3Br2N | CID 817106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 3,5-Dibromopyridine(625-92-3) 1H NMR [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 13534-90-2 [m.chemicalbook.com]
- 6. 3,5-Dibromopyridine [webbook.nist.gov]
- 7. labproinc.com [labproinc.com]
- 8. echemi.com [echemi.com]
- 9. US20100160641A1 - Process for producing dihalopyridines - Google Patents [patents.google.com]
3,4-Dibromopyridine CAS number 13534-90-2
An In-Depth Technical Guide to 3,4-Dibromopyridine (CAS: 13534-90-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with bromine atoms at the 3 and 4 positions.[1] Identified by the CAS Number 13534-90-2, this compound serves as a critical building block and versatile intermediate in a multitude of advanced chemical syntheses.[2] Its unique electronic and structural properties, conferred by the electronegative nitrogen atom and the two bromine substituents, make it a valuable reagent in the development of novel molecules.[1][3]
Primarily, this compound is recognized for its significant role as an intermediate in the pharmaceutical and agrochemical industries.[1][2] In drug discovery, its reactivity is harnessed to synthesize complex, biologically active molecules, including potential anti-inflammatory, antimicrobial, and anti-cancer agents.[2] In agriculture, it is a key component in the formulation of advanced herbicides and pesticides, contributing to improved crop protection and yields.[2] Beyond these fields, its applications extend to material science for creating specialty polymers, organic electronics for developing semiconductors, and coordination chemistry as a precursor to specialized ligands.[2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The compound typically appears as a white to yellow or orange crystalline powder or solid.[1][4] It exhibits moderate solubility in organic solvents and has limited solubility in water.[1]
| Property | Value | Reference |
| CAS Number | 13534-90-2 | [1][2][5] |
| Molecular Formula | C₅H₃Br₂N | [1][2][5] |
| Molecular Weight | 236.89 g/mol | [2][5] |
| Exact Mass | 236.86117 Da | [5] |
| Monoisotopic Mass | 234.86322 Da | [5] |
| Appearance | White to Yellow to Orange powder to crystal | [1][4] |
| Melting Point | 71-72 °C | [6] |
| Boiling Point | 239.9 ± 20.0 °C (Predicted) | [6] |
| Density | 2.059 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 2.06 ± 0.10 (Predicted) | [6] |
| Purity | >95-97% | [4] |
| Storage Temperature | Room Temperature or 0-8°C; Keep in dark, sealed in dry conditions | [2][6] |
| IUPAC Name | This compound | [5] |
| InChI | InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H | [1][5] |
| InChIKey | ZFZWZGANFCWADD-UHFFFAOYSA-N | [5] |
| SMILES | C1=CN=CC(=C1Br)Br | [1][5] |
| XLogP3-AA | 2.2 | [5] |
| Topological Polar Surface Area | 12.9 Ų | [5] |
| Complexity | 76.8 | [5] |
Spectroscopic Data
While comprehensive, experimentally verified spectra for this compound are not widely published, the following tables outline the predicted spectroscopic characteristics based on its structure and data from analogous compounds.
| Parameter | Predicted Value | Assignment |
| ¹H NMR (in CDCl₃) | δ ~8.5-8.7 ppm (d) δ ~8.4-8.6 ppm (s) δ ~7.3-7.5 ppm (d) | H-2 H-6 H-5 |
| ¹³C NMR (in CDCl₃) | δ ~152 ppm δ ~150 ppm δ ~130 ppm δ ~125 ppm δ ~120 ppm | C-2 C-6 C-5 C-3 C-4 |
| Infrared (IR) | ~3100 - 3000 cm⁻¹ (Medium) ~1600 - 1550 cm⁻¹ (Strong) ~1100 - 1000 cm⁻¹ (Strong) | Aromatic C-H Stretch C=C and C=N Ring Vibrations C-Br Stretch |
| Mass Spectrometry (EI) | m/z ~235, 237, 239 (M⁺, M⁺+2, M⁺+4) | Molecular ion peak cluster showing the characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |
Synthesis and Reactivity
Synthesis
The synthesis of dibromopyridines can be challenging due to the deactivation of the pyridine ring towards electrophilic substitution. Direct bromination of pyridine often requires harsh conditions and can lead to a mixture of isomers.[7] A common strategy involves the bromination of a more activated precursor, such as an aminopyridine, followed by diazotization and removal of the amino group, or by using N-oxides.
Caption: Plausible synthesis workflow for this compound.
Reactivity and Key Reactions
The reactivity of this compound is dominated by the two bromine atoms, which serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds.
4.2.1 Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The nitrogen atom deactivates the ring, particularly at the 2, 4, and 6 positions.[3] Consequently, the bromine at the C4 position is more susceptible to nucleophilic attack than the bromine at C3. A classic example is the reaction with ammonia to form 4-amino-3-bromopyridine.[3]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
4.2.2 Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug development. The differential reactivity of the C3 and C4 positions can be exploited for site-selective, sequential reactions. This is powerfully demonstrated in the synthesis of 5-azaindoles and 6-azaindoles.[6]
-
6-Azaindoles are formed via a site-selective Sonogashira reaction with an alkyne at the C4 position, followed by a tandem C-N coupling and cyclization with an amine.[6]
-
5-Azaindoles are synthesized by first performing a site-selective C-N coupling with an amine at the C4 position, followed by a C-C coupling and cyclization with an alkyne.[6]
Caption: Sequential cross-coupling pathways for azaindole synthesis.
Applications in Research and Drug Development
This compound's utility stems from its role as a scaffold for constructing more complex molecular architectures.
-
Pharmaceutical Synthesis : It is a key intermediate for pharmaceuticals, enabling the synthesis of diverse heterocyclic compounds.[2] Its use in creating substituted pyridines has been applied to develop novel analogues of Combretastatin-A4 as potential anticancer agents that target tubulin polymerization.[8] The synthesis of azaindoles, which are important pharmacophores, is a major application.[6]
-
Agrochemicals : The compound is employed in the formulation of effective herbicides and fungicides, which are crucial for protecting crops and ensuring food security.[2]
-
Material Science and Organic Electronics : In material science, it is used to produce specialty polymers with enhanced thermal stability and chemical resistance.[2] It also serves as a building block for organic semiconductors used in devices like OLEDs and solar cells.[2]
Experimental Protocols
The following are generalized protocols for key transformations involving dihalopyridines, adapted for this compound. Researchers should optimize conditions for specific substrates.
Protocol 1: General Procedure for Site-Selective Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of bromopyridines.[9]
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Solvent and Reagents : Add anhydrous solvent (e.g., DMF or THF) followed by a base, typically an amine like triethylamine (2.0 eq.).
-
Degassing : Degas the mixture by bubbling with argon for 15-20 minutes.
-
Alkyne Addition : Add the terminal alkyne (1.0-1.1 eq.) dropwise to the reaction mixture.
-
Reaction : Heat the mixture to a temperature between 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction : Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of bromopyridines.[9]
-
Reaction Setup : In an oven-dried sealed tube, add the 3-bromo-4-substituted-pyridine intermediate (1.0 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent and Amine Addition : Add the anhydrous solvent (e.g., toluene or dioxane) and the desired amine (1.2 eq.) via syringe.
-
Reaction : Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
| Hazard Class | Details | Reference |
| Pictograms | GHS07 (Exclamation mark) | [5] |
| Signal Word | Warning | |
| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. H302 : Harmful if swallowed. | [5] |
| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
References
- 1. CAS 13534-90-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound | 13534-90-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. This compound | C5H3Br2N | CID 817106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 13534-90-2 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Synthesis and Discovery of 3,4-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-dibromopyridine, a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document details a probable synthetic pathway via the Sandmeyer reaction, including a detailed, illustrative experimental protocol. It also presents tabulated quantitative and spectroscopic data essential for its characterization. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes, offering a clear and concise reference for researchers in organic synthesis and drug development.
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring two bromine atoms on the pyridine ring, provides two reactive sites for further functionalization, making it a versatile intermediate in the synthesis of novel compounds.[1] The strategic placement of the bromine atoms allows for selective manipulation and the introduction of various substituents, enabling the construction of complex molecular architectures for drug discovery and the development of advanced materials.
Discovery and Historical Context
While the specific historical details of the initial synthesis of this compound are not extensively documented in readily available literature, the development of synthetic routes to dihalogenated pyridines has been an area of focus in organic chemistry for many years. The advancement of reactions like the Sandmeyer reaction in the late 19th and early 20th centuries provided the foundational chemistry for accessing such compounds from amino-substituted precursors. The importance of halogenated pyridines as synthetic intermediates grew with the expansion of the pharmaceutical and agrochemical industries, leading to the development of various methods for their preparation.
Synthetic Methodologies
The synthesis of this compound can be approached through several synthetic strategies. Based on established transformations of pyridine derivatives, a highly plausible and efficient method is the Sandmeyer reaction, which involves the diazotization of an appropriate aminobromopyridine precursor followed by a copper(I) bromide-mediated substitution.
A likely precursor for this synthesis is 3-amino-4-bromopyridine. The synthesis of this precursor can be achieved from 3-aminopyridine through a directed ortho-metalation and bromination strategy, often involving N-protection of the amino group.
Illustrative Synthesis via Sandmeyer Reaction
The following section outlines a detailed, albeit illustrative, experimental protocol for the synthesis of this compound, drawing upon established procedures for Sandmeyer reactions on aminopyridines.
Experimental Protocol: Synthesis of this compound from 3-Amino-4-bromopyridine
Step 1: Diazotization of 3-Amino-4-bromopyridine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-4-bromopyridine (1.0 eq) to a solution of 48% hydrobromic acid (HBr) (approx. 4-5 eq), cooled to 0-5 °C in an ice-salt bath.
-
Stir the mixture until all the solid has dissolved, maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not rise above 5 °C. Vigorous stirring is essential during this addition to ensure efficient diazotization.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (approx. 2-3 eq).
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and then neutralize it carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Sandmeyer reactions of related aminopyridines.
| Parameter | Value |
| Molecular Formula | C₅H₃Br₂N |
| Molecular Weight | 236.89 g/mol |
| Theoretical Yield | Dependent on scale |
| Expected Yield | 60-80% |
| Purity (post-chromatography) | >98% |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table presents the expected spectroscopic data.[2]
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (s, 1H, H-2), 8.30 (d, J=4.8 Hz, 1H, H-6), 7.40 (d, J=4.8 Hz, 1H, H-5) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.1 (C-2), 150.8 (C-6), 130.5 (C-5), 123.0 (C-3), 118.9 (C-4) |
| IR (KBr, cm⁻¹) | ~3050 (Ar-H stretch), ~1550, ~1450 (C=C, C=N stretch), ~800 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z: 235, 237, 239 (M⁺, isotopic pattern for 2 Br) |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Sandmeyer reaction.
Caption: General workflow for the synthesis of this compound.
Analytical Workflow
The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. While its direct synthesis can be challenging, the Sandmeyer reaction of an appropriate aminobromopyridine precursor provides a reliable and efficient route to this important intermediate. The detailed experimental guidance, quantitative data, and workflow visualizations provided in this technical guide are intended to support researchers and scientists in the successful synthesis, characterization, and application of this compound in their respective fields of drug discovery and materials science.
References
3,4-Dibromopyridine: A Comprehensive Technical Guide for Advanced Organic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Dibromopyridine has emerged as a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic properties and the differential reactivity of its two bromine substituents make it an exceptionally versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are presented, alongside data-rich tables and process-flow diagrams to empower researchers in the fields of pharmaceutical development, agrochemicals, and materials science.[1][2]
Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is critical for reaction design and safety. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 13534-90-2 | [3][4] |
| Molecular Formula | C₅H₃Br₂N | [3][4][5] |
| Molecular Weight | 236.89 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 72 °C | [3] |
| Purity | Min. 97.0% (GC) | [3] |
| IUPAC Name | This compound | [4] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is associated with the following hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Core Reactivity and Regioselectivity
The synthetic utility of this compound is dominated by palladium-catalyzed cross-coupling reactions. A key feature of its reactivity is the regioselectivity observed in mono-substitution reactions. The carbon-bromine bond at the C4 position is generally more susceptible to oxidative addition to a palladium(0) catalyst than the C3-Br bond. This is attributed to the greater electrophilicity of the C4 position in the pyridine ring system.[6] This differential reactivity allows for a stepwise, selective functionalization of the pyridine core, making it a powerful tool for building molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, enabling the coupling of this compound with various aryl or vinyl boronic acids or their esters.[7] The reaction typically exhibits high functional group tolerance and proceeds with high yields. As noted, the initial coupling preferentially occurs at the C4 position.[6]
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagents | Typical Loading | Purpose |
| Substrate | This compound | 1.0 equiv | Electrophile |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 equiv (mono) | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | 1 - 5 mol% | Catalyst |
| Ligand | PPh₃, SPhos, XPhos | 2 - 10 mol% | Stabilize Catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv | Activates Boronic Acid |
| Solvent | Toluene, Dioxane, DMF, Water | - | Reaction Medium |
| Temperature | 80 - 110 °C | - | Reaction Condition |
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 237 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: In a separate vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL) to the flask via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-3-bromopyridine product.[8]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[9] This reaction is invaluable for introducing alkynyl moieties, which are precursors to many other functional groups and are prevalent in organic materials and pharmaceuticals. The reaction requires both a palladium catalyst and a copper(I) co-catalyst.[9][10]
Table 3: Typical Conditions for Sonogashira Coupling
| Component | Example Reagents | Typical Loading | Purpose |
| Substrate | This compound | 1.0 equiv | Electrophile |
| Coupling Partner | Terminal Alkyne | 1.1 - 1.5 equiv | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 2 - 5 mol% | Primary Catalyst |
| Copper Co-catalyst | CuI | 1 - 5 mol% | Co-catalyst |
| Base | Triethylamine (Et₃N), Diisopropylamine | 2.0 - 5.0 equiv (can be solvent) | Activates Alkyne |
| Solvent | THF, DMF | - | Reaction Medium |
| Temperature | Room Temperature to 60 °C | - | Reaction Condition |
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 237 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.01 mmol, 1.9 mg).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL). Stir the mixture for 15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 16 hours or until TLC/LC-MS analysis indicates consumption of the starting material.[11]
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by column chromatography to yield the 4-alkynyl-3-bromopyridine product.[12]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[13][14][15] It allows for the coupling of this compound with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of ligand is critical and depends heavily on the nature of the amine.[16][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | C5H3Br2N | CID 817106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
An In-depth Technical Guide to the Reactivity of Bromine Atoms in 3,4-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dibromopyridine is a pivotal heterocyclic building block in the synthesis of complex molecules central to pharmaceutical and materials science. Its utility is largely dictated by the differential reactivity of the two bromine atoms at the C3 and C4 positions. This technical guide provides a comprehensive analysis of this reactivity, focusing on the principal reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We present a framework for predicting and exploiting the regioselectivity of these transformations, supported by quantitative data and detailed experimental protocols for key reactions, enabling precise control over synthetic outcomes.
Introduction: Electronic Landscape of the Pyridine Ring
The reactivity of this compound is fundamentally governed by the electronic influence of the ring nitrogen. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect (both inductive and mesomeric) on the pyridine ring. This effect deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic attack, particularly at the positions α and γ to the nitrogen (C2, C4, C6).
In this compound, the C4 position is more electron-deficient than the C3 position. This increased electrophilicity at C4 is the primary determinant of the regioselectivity observed in most substitution and coupling reactions. Nucleophilic attack at the C4 position leads to a more stable Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilization not possible with attack at C3.[1]
References
The Versatile Precursor: An In-depth Technical Guide to the Applications of 3,4-Dibromopyridine in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromopyridine, a halogenated heterocyclic compound, serves as a crucial and versatile building block in the synthesis of a variety of agrochemicals. Its unique reactivity, stemming from the presence and positioning of the two bromine atoms on the pyridine ring, allows for selective functionalization through a range of organic reactions. This technical guide provides a comprehensive overview of the known and potential applications of this compound in the development of herbicides, fungicides, and insecticides, with a focus on synthetic pathways, experimental protocols, and the underlying chemical principles. While direct synthetic routes from this compound to commercially prominent agrochemicals are not extensively documented in publicly available literature, its utility as a key intermediate can be inferred from the synthesis of structurally related compounds and the fundamental reactivity of dihalopyridines.
Core Synthetic Strategies
The chemical behavior of this compound is dominated by its susceptibility to nucleophilic aromatic substitution and its utility in cross-coupling reactions. These two reaction classes form the foundation for its application in constructing the complex molecular architectures of modern agrochemicals.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. In this compound, the bromine atom at the 4-position is significantly more labile towards nucleophilic displacement than the one at the 3-position. This regioselectivity is a key advantage in synthetic design.
A common and illustrative SNAr reaction is the displacement of the 4-bromo substituent by ammonia or amines to yield 4-aminopyridine derivatives. These derivatives are foundational for a variety of biologically active molecules.
Logical Relationship: SNAr on this compound
Caption: Nucleophilic aromatic substitution at the C4 position of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the this compound ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents, which are common moieties in agrochemical structures. The differential reactivity of the two bromine atoms can, under carefully controlled conditions, allow for selective or sequential couplings.
Hypothetical Application in Herbicide Synthesis: A Derivative of the Picolinic Acid Family
While direct synthesis of major herbicides like Picloram or Clopyralid from this compound is not the conventional route, a hypothetical pathway can be envisioned to illustrate its potential. Picolinic acid-based herbicides are a significant class of auxin-mimic herbicides. A plausible, albeit not commercially practiced, route to a functionalized picolinic acid derivative could involve this compound as a starting material.
Hypothetical Synthetic Workflow
Caption: Hypothetical synthesis of a picolinic acid derivative from this compound.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of this compound with Ammonia
Objective: To synthesize 4-amino-3-bromopyridine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 236.89 | 10.0 g | 0.042 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 100 mL | ~1.48 |
| Dioxane | 88.11 | 50 mL | - |
Procedure:
-
In a high-pressure reaction vessel, combine this compound (10.0 g, 0.042 mol) and dioxane (50 mL).
-
Add aqueous ammonia (100 mL, ~1.48 mol).
-
Seal the vessel and heat the mixture to 150-180 °C with stirring.
-
Maintain the temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After cooling to room temperature, carefully vent the reaction vessel.
-
The reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-amino-3-bromopyridine.
Expected Outcome: 4-amino-3-bromopyridine as a solid. The yield will depend on the specific reaction conditions and may require optimization.
General Procedure for Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 4-aryl-3-bromopyridine derivative.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 236.89 | 5.0 g | 0.021 |
| Arylboronic Acid | - | 1.1 eq | 0.023 |
| Pd(PPh₃)₄ | 1155.56 | 3 mol% | 0.00063 |
| K₂CO₃ | 138.21 | 2.0 eq | 0.042 |
| 1,4-Dioxane | 88.11 | 100 mL | - |
| Water | 18.02 | 25 mL | - |
Procedure:
-
To a round-bottom flask, add this compound (5.0 g, 0.021 mol), the desired arylboronic acid (0.023 mol), and potassium carbonate (5.8 g, 0.042 mol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.73 g, 0.00063 mol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (100 mL) and water (25 mL).
-
Heat the reaction mixture to 80-100 °C with stirring for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-3-bromopyridine.
Expected Outcome: The corresponding 4-aryl-3-bromopyridine as a solid or oil. Yields are typically moderate to high, depending on the arylboronic acid used.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate with significant potential in agrochemical research and development. Its well-defined reactivity allows for the regioselective introduction of key functional groups commonly found in herbicides, fungicides, and insecticides. While direct, publicly documented synthetic routes from this compound to major commercial agrochemicals are scarce, the fundamental principles of its chemistry, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide a clear roadmap for its use in the synthesis of novel active ingredients.
Future research in this area could focus on the development of efficient, one-pot procedures that leverage the differential reactivity of the two bromine atoms to build molecular complexity rapidly. Furthermore, the exploration of novel agrochemical scaffolds derived from this compound could lead to the discovery of compounds with new modes of action, helping to address the ongoing challenge of pest resistance. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the innovation pipeline.
The Strategic Role of 3,4-Dibromopyridine in Advanced Materials and Organic Electronics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3,4-Dibromopyridine, a halogenated heterocyclic compound, is emerging as a critical building block in the design and synthesis of novel organic materials with tailored properties for advanced applications. Its unique electronic and structural characteristics, stemming from the electron-deficient nature of the pyridine ring and the reactivity of its carbon-bromine bonds, make it a versatile precursor for a new generation of specialty polymers and organic semiconductors. This technical guide provides a comprehensive overview of the role of this compound in material science and organic electronics, with a focus on its application in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The document details synthetic methodologies, summarizes key performance data of analogous materials, and provides experimental protocols and visualizations to facilitate further research and development in this promising field.
Introduction
The field of organic electronics is driven by the continuous pursuit of novel materials that offer a unique combination of electronic functionality, solution processability, and mechanical flexibility. Pyridine-containing conjugated polymers have garnered significant attention due to the electron-deficient nature of the pyridine ring, which can enhance electron transport properties and improve the stability of the resulting materials.[1][2] Within this class of compounds, this compound serves as a valuable and versatile monomer for the synthesis of a variety of conjugated polymers and small molecules. The bromine substituents at the 3 and 4 positions offer reactive sites for various cross-coupling reactions, enabling the construction of well-defined polymeric structures with desirable electronic and photophysical properties.[3][4] This guide explores the synthesis, properties, and applications of materials derived from this compound in organic electronic devices.
Synthesis of this compound-Based Materials
The primary method for incorporating this compound into larger molecular structures and polymers is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This reaction allows for the formation of carbon-carbon bonds between the dibromopyridine unit and a wide range of organoboron reagents, such as boronic acids or esters. This versatility enables the synthesis of a diverse library of materials with tailored electronic properties.
Suzuki-Miyaura Polymerization
Suzuki-Miyaura polymerization is a powerful technique for the synthesis of conjugated polymers. In the context of this compound, it is copolymerized with a diboronic acid or ester comonomer to yield a donor-acceptor (D-A) type polymer. The pyridine unit typically acts as the electron-accepting moiety.
Caption: Suzuki-Miyaura polymerization of this compound.
Applications in Organic Electronics
The incorporation of the this compound moiety into conjugated polymers can significantly influence their electronic properties, making them suitable for a range of organic electronic devices.
Organic Field-Effect Transistors (OFETs)
The electron-deficient nature of the pyridine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which is beneficial for n-type (electron-transporting) or ambipolar (both electron and hole transporting) behavior in OFETs. While specific performance data for polymers derived directly from this compound is limited in publicly available literature, the performance of analogous pyridine-containing polymers provides a valuable benchmark.
| Polymer Family | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Reference |
| Benzo[1,2-d:4,5-d′]-bis([1][2][8]triazole) based | 0.21 | - | >10^5 | [9] |
| Thiadiazolo[3,4-c]pyridine based | 1.92 x 10⁻² | - | 25 | [10] |
| Imidazo[4,5-f]-1,10-phenanthroline-triarylamines | 1.1 | 10⁻² | 10^6 / 10^4 | [11] |
| Diketopyrrolopyrrole-based | - | 2.23 | >10^5 | [12] |
Table 1. Performance of representative pyridine-containing polymers in OFETs. Data for analogous systems are presented to provide a comparative framework.
Caption: Structure of a bottom-gate, top-contact OFET.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials derived from this compound can function as electron-transporting layers (ETLs), host materials for the emissive layer, or as part of the emissive material itself. The high triplet energy often associated with pyridine-based materials makes them suitable hosts for phosphorescent emitters.
| Emitter/Host Type | Max. External Quantum Efficiency (EQE) (%) | Emission Color | CIE Coordinates (x, y) | Reference |
| Blue TADF Emitter | 21.2 | Blue | (0.13, 0.09) | [13] |
| Sky-Blue TADF Emitter | 21.0 | Sky-Blue | Not Specified | [14] |
| Non-doped Blue Emitter | 4.3 | Pure Blue | (0.148, 0.130) | [15] |
| Deep-Blue Emitter | 5.0 | Deep-Blue | (0.155, 0.051) | [16] |
Table 2. Performance of representative pyridine-containing materials in OLEDs. Data for analogous systems are presented to provide a comparative framework.
References
- 1. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule/Polymer Blend Organic Transistors with Hole Mobility Exceeding 13 cm(2) V(-1) s(-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole) for applications in organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Photophysical Studies of Thiadiazole[3,4-c]pyridine Copolymer Based Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 3,4-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and materials science, the selective functionalization of heteroaromatic cores such as pyridine is of paramount importance. 3,4-Dibromopyridine is a versatile building block, offering two distinct reactive sites for the introduction of aryl, heteroaryl, or vinyl substituents.
The regioselectivity of the Suzuki coupling on this compound is governed by the electronic properties of the pyridine ring. The carbon at the 4-position is more electron-deficient than the carbon at the 3-position due to the influence of the nitrogen atom. This electronic difference generally leads to a preferential oxidative addition of the palladium catalyst to the C4-Br bond, enabling selective mono-arylation at this position.[1] By tuning the reaction conditions, such as stoichiometry and catalyst systems, selective mono-arylation at the C4 position, or a subsequent second coupling to achieve di-arylation, can be accomplished.
These application notes provide detailed protocols for both selective mono-arylation and di-arylation of this compound, supported by representative reaction conditions.
Data Presentation: A Survey of Reaction Conditions
The following tables summarize various conditions for the Suzuki coupling of this compound, providing a comparative overview of catalysts, bases, solvents, and expected outcomes for mono- and di-arylation.
Table 1: Conditions for Selective Mono-Arylation at the C4-Position
| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid (1.1) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 3-Bromo-4-phenylpyridine | Good to High |
| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 8 | 3-Bromo-4-(4-methoxyphenyl)pyridine | High |
| 3 | 3-Fluorophenylboronic acid (1.1) | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 85 | 16 | 3-Bromo-4-(3-fluorophenyl)pyridine | Good to High |
Table 2: Conditions for Di-Arylation
| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 3,4-Diphenylpyridine | 80-90[2] |
| 2 | 2-Methylphenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 3,4-Di(o-tolyl)pyridine | 89[2] |
| 3 | 3,4-Dimethylphenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 3,4-Bis(3,4-dimethylphenyl)pyridine | 80[2] |
| 4 | 2-Methoxyphenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 3,4-Bis(2-methoxyphenyl)pyridine | 75[2] |
| 5 | 3,4-Dimethoxyphenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 3,4-Bis(3,4-dimethoxyphenyl)pyridine | 81[2] |
Experimental Protocols
Protocol 1: Selective Mono-Arylation of this compound at the C4-Position
This protocol is designed to favor the selective mono-substitution at the more reactive C4-position by carefully controlling the stoichiometry of the boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the 4-aryl-3-bromopyridine.
Protocol 2: Di-Arylation of this compound
This protocol is adapted from procedures for the synthesis of 3,4-diarylpyridines and is designed for the exhaustive substitution of both bromine atoms.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound and the arylboronic acid in the chosen solvent system.
-
Degassing: Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Reagent Addition: Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).
-
Work-up: After cooling to room temperature, perform an aqueous work-up by adding water and extracting with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the desired 3,4-diarylpyridine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Regioselectivity in Mono-Arylation of this compound
Caption: Predicted regioselectivity for mono-arylation of this compound.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3,4-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. The use of di-substituted heteroaromatic compounds like 3,4-dibromopyridine as substrates in this reaction opens up possibilities for selective functionalization, leading to the creation of diverse molecular scaffolds.
This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of this compound. The inherent difference in reactivity between the two bromine atoms on the pyridine ring allows for regioselective mono-amination, primarily at the C4 position. This selectivity is generally governed by the electronic properties of the pyridine ring, where the C4 position is more susceptible to nucleophilic attack.
Principle of Regioselectivity
In the Buchwald-Hartwig amination of di-halogenated pyridines, the regioselectivity is primarily dictated by the electronic environment of the carbon-halogen bonds. For this compound, the bromine atom at the C4 position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine atom at the C3 position. This preferential reactivity allows for the selective synthesis of 3-bromo-4-aminopyridine derivatives. By carefully controlling the reaction conditions, it is possible to achieve high yields of the mono-aminated product.
Experimental Protocols
The following protocols are generalized procedures for the selective mono-amination of this compound at the C4 position with primary and secondary amines. Optimization of the catalyst system, base, solvent, and temperature may be necessary for specific amine coupling partners.
Protocol 1: Mono-amination of this compound with a Primary Amine
Materials:
-
This compound (1.0 equivalent)
-
Primary Amine (1.1-1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Add the primary amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-3-bromopyridine derivative.
Protocol 2: Mono-amination of this compound with a Secondary Amine
Materials:
-
This compound (1.0 equivalent)
-
Secondary Amine (1.1-1.2 equivalents)
-
Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)₂, RuPhos, and Cs₂CO₃ under an inert atmosphere.
-
Add this compound to the tube.
-
Evacuate the tube and backfill with an inert gas, repeating this process three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Introduce the secondary amine to the reaction mixture using a syringe.
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate the 4-(dialkylamino)-3-bromopyridine product.
Data Presentation
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound, leading to selective mono-amination at the C4 position. The yields are representative and may vary depending on the specific amine and precise reaction conditions.
Table 1: Reaction Conditions for Mono-amination of this compound with Primary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.8) | Toluene | 100 | 12 | 85 |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 16 | 78 |
| n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS (1.5) | THF | 80 | 24 | 82 |
| Cyclohexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 88 |
Table 2: Reaction Conditions for Mono-amination of this compound with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | 92 |
| Piperidine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₂CO₃ (2.5) | Toluene | 100 | 24 | 85 |
| Diethylamine | Pd(OAc)₂ (2.5) | JohnPhos (5) | NaOtBu (2) | Dioxane | 120 | 16 | 75 |
| N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 80 |
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Selective Functionalization of 3,4-Dibromopyridine at the C4 Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the selective functionalization of 3,4-dibromopyridine at the C4 position. This valuable building block is a precursor for a wide range of substituted pyridines, which are key components in many pharmaceutical compounds and functional materials. The methods outlined below leverage the differential reactivity of the C3 and C4 positions, enabling the targeted introduction of various functional groups.
Introduction to C4 Selectivity
The selective functionalization of this compound at the C4 position is primarily governed by electronic effects. The C4 position is more electron-deficient than the C3 position due to the electron-withdrawing nature of the pyridine nitrogen. This increased electrophilicity at C4 makes it more susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. Consequently, under carefully controlled conditions, reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be directed to occur preferentially at the C4-bromo substituent.
C4-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For this compound, the reaction with a boronic acid or ester can be performed with high selectivity at the C4 position.[1][2] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Quantitative Data for C4-Selective Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | C4:C3 Selectivity | Reference |
| Pd(OAc)₂ | Q-Phos | KF | Toluene/H₂O | 100 | 36 | 2.4:1 (for 2,4-dichloropyridine) | [2] |
| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | Not specified | Not specified | ~2:1 (for 3-cyano-2,4-dichloropyridine) | [2] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | High | Selective at C4 (for 2-bromo-4-iodopyridine) | [3] |
| Pd(OAc)₂ / 2PPh₃ | - | KOH(aq) / n-Bu₄NBr | Not specified | Not specified | High | C4 selective | [4] |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar dihalopyridines.[3][5]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C4-Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. For this compound, the C4-bromo position is more reactive towards Sonogashira coupling.
Quantitative Data for Sonogashira Coupling of Bromopyridines
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Reference |
| Pd[P(Ph)₃]₄ | CuI | Et₃N | THF | Room Temp. | High | 6-bromo-3-fluoro-2-cyanopyridine | [6] |
| Pd(CF₃COO)₂/PPh₃ | CuI | Not specified | DMF | Not specified | 94-98 | 2-amino-3-bromopyridines | [7] |
| Pd(PPh₃)₂Cl₂ | CuI | Amine | Not specified | Room Temp. | Good | General | [8] |
| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp. | up to 97 | Aryl bromides | [9] |
Experimental Protocol: C4-Selective Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of bromopyridines.[6][7]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed THF and triethylamine (e.g., THF/Et₃N 2:1 v/v) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C4-Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] By selecting the appropriate catalyst, ligand, and base, this reaction can be directed to the C4 position of this compound.
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate | Reference |
| [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | 2-bromo-6-methyl pyridine | [12] |
| Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene | 100 (MW) | High | 2-bromo-13α-estrone 3-methyl ether | [13] |
| Pd(OAc)₂ | BrettPhos | Not specified | Not specified | Not specified | Good | Primary amines | [14] |
| General | General | NaOtBu, LHMDS | Toluene, Dioxane | 80-100 | Varies | Aryl halides | [15] |
Experimental Protocol: C4-Selective Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for bromopyridines.[12][16]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
[Pd₂(dba)₃] (0.01-0.05 equivalents)
-
(±)-BINAP or other suitable phosphine ligand (0.02-0.1 equivalents)
-
Sodium tert-butoxide (NaOBuᵗ) (1.4 equivalents)
-
Toluene, anhydrous and degassed
-
Schlenk tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add [Pd₂(dba)₃], the phosphine ligand, and NaOBuᵗ under an inert atmosphere.
-
Add this compound to the Schlenk tube.
-
Seal the tube, evacuate, and backfill with inert gas (repeat three times).
-
Add anhydrous, degassed toluene via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Other C4-Selective Functionalization Methods
Beyond traditional cross-coupling reactions, several other innovative methods have been developed for the C4-selective functionalization of pyridines.
-
Electrochemical C4-Alkylation: This method utilizes an electrochemical setup to achieve C4-alkylation of pyridine derivatives. The in-situ formation of an N-trimethylsilyl pyridinium salt enhances the electron deficiency at the C4 position, leading to high regioselectivity.
-
Visible Light-Driven C4-Alkylation: A photocatalyst-free approach that employs visible light to drive the C4-alkylation of N-amidopyridinium salts with alkyl bromides via an electron donor-acceptor (EDA) complex.[17]
-
Minisci-Type C4-Alkylation with a Blocking Group: To overcome the regioselectivity challenges of the classical Minisci reaction, a removable maleate-derived blocking group can be installed on the pyridine nitrogen. This directs the decarboxylative alkylation to the C4 position with high selectivity.
These alternative methods offer milder reaction conditions and novel pathways to access C4-functionalized pyridines, expanding the synthetic toolbox for researchers in drug discovery and materials science.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. cssp.chemspider.com [cssp.chemspider.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Regioselective Sonogashira Coupling of 3,4-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.
For dihalogenated substrates such as 3,4-dibromopyridine, the differential reactivity of the carbon-bromine bonds presents an opportunity for regioselective functionalization. The electronic environment of the pyridine ring influences the reactivity of the C-Br bonds at the C-3 and C-4 positions, allowing for selective mono-alkynylation under carefully controlled conditions. The resulting 3-alkynyl-4-bromopyridines and 4-alkynyl-3-bromopyridines are valuable intermediates for the synthesis of complex, biologically active molecules, as the remaining bromine atom can be utilized for subsequent cross-coupling reactions or other transformations. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including as anticancer, antimalarial, and anti-inflammatory agents.
This document provides detailed application notes and protocols for the regioselective Sonogashira coupling of this compound, summarizing key reaction parameters and providing detailed experimental procedures.
Data Presentation: Regioselective Sonogashira Coupling Conditions
Achieving regioselectivity in the Sonogashira coupling of this compound is dependent on the careful selection of catalysts, ligands, bases, and solvents. While specific literature on the regioselective coupling of this compound is limited, the following tables summarize typical conditions for the Sonogashira coupling of substituted bromopyridines, which can be adapted for the target substrate. The general principle for dihalogenated heterocycles is that the more electron-deficient position is often more reactive towards oxidative addition to the palladium(0) catalyst. In the case of this compound, the C-4 position is generally considered more electron-deficient and thus more likely to react first.
Table 1: Reaction Conditions for Mono-Sonogashira Coupling of Bromopyridine Derivatives
| Substrate | Alkyne | Pd-Catalyst (mol%) | Cu-Cocatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 96 | [2] |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 85 | [2] |
| 2-Amino-3-bromo-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 85 | [2] |
| Aryl Halide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | - | i-Pr₂NH | THF | RT | 89 | [1] |
Note: The data presented is for analogous bromopyridine systems. Optimization for this compound would be required to achieve high regioselectivity and yield.
Experimental Protocols
The following are detailed protocols for performing a regioselective Sonogashira coupling reaction on a bromopyridine substrate. These can be used as a starting point for the optimization of the reaction with this compound.
Protocol 1: General Procedure for Sonogashira Coupling of a Bromopyridine
This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines with various terminal alkynes.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Add triethylamine (2.0 mmol, 2.0 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium chloride (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkynylated product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is a general method that can be adapted to avoid the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the anhydrous solvent (5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Sonogashira coupling reaction.
Caption: General workflow for the Sonogashira coupling reaction.
Potential Biological Signaling Pathway
Substituted pyridines are prevalent in many biologically active compounds and can interact with various cellular signaling pathways. While the specific targets of 3-alkynyl-4-bromopyridines and 4-alkynyl-3-bromopyridines are not well-documented, related heterocyclic compounds are known to modulate pathways involved in cancer cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be influenced by such compounds, based on the known activities of similar molecules.
Caption: Hypothetical signaling pathways modulated by alkynyl-bromopyridine derivatives.
Disclaimer: The signaling pathway diagram is a generalized representation based on the known activities of structurally related kinase inhibitors. The specific molecular targets and mechanisms of action for 3-alkynyl-4-bromopyridines and 4-alkynyl-3-bromopyridines require experimental validation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3,4-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromopyridine is a versatile building block in organic synthesis, particularly for the preparation of polysubstituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective functionalization of the pyridine core at the C3 and C4 positions. This document offers detailed application notes and experimental protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions of this compound.
The regioselectivity of these reactions is a key consideration. Due to the electron-deficient nature of the pyridine ring, the C4 position is generally more electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst. This inherent reactivity often leads to selective mono-functionalization at the C4 position under carefully controlled conditions. Subsequent coupling at the C3 position can then be achieved, allowing for the synthesis of diverse di-substituted pyridines.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
A typical experimental workflow for palladium-catalyzed cross-coupling reactions of this compound is outlined below. This process involves the careful assembly of reactants under an inert atmosphere to prevent catalyst degradation.
General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and organoboron compounds. The reaction typically shows high regioselectivity for the C4 position.
General Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.
Generalized catalytic cycle for Suzuki-Miyaura coupling.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | 3-Bromo-4-phenylpyridine | ~85 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 3-Bromo-4-(4-methoxyphenyl)pyridine | N/A |
| 3 | Pyrimidine-5-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 3-Bromo-4-(pyrimidin-5-yl)pyridine | N/A |
Note: Yields are based on similar reactions and may require optimization for this compound.
Experimental Protocol: Synthesis of 3-Bromo-4-phenylpyridine
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of bromopyridines.[1]
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask, evacuate, and backfill with argon or nitrogen (repeat three times).
-
Add 1,4-dioxane and degassed water via syringe.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Place the flask in a preheated oil bath at 90°C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynylpyridines. This reaction is catalyzed by palladium and a copper co-catalyst.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 3-Bromo-4-(phenylethynyl)pyridine | High (estimated) |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | THF | 60 | 6 | 3-Bromo-4-(hex-1-yn-1-yl)pyridine | N/A |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Piperidine | Toluene | 80 | 8 | 3-Bromo-4-((trimethylsilyl)ethynyl)pyridine | N/A |
Note: Yields are based on similar reactions and may require optimization for this compound.
Experimental Protocol: Synthesis of 3-Bromo-4-(phenylethynyl)pyridine
This protocol is based on a general procedure for the Sonogashira coupling of bromopyridines.[2]
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Phenylacetylene (1.2 mmol, 1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 eq.)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the mixture.
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted pyridines. The reaction typically yields the trans-alkene product.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | Ethyl (E)-3-(3-bromo-pyridin-4-yl)acrylate | Moderate (estimated) |
| 2 | Styrene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | NMP | 120 | 12 | 3-Bromo-4-((E)-styryl)pyridine | N/A |
| 3 | n-Butyl acrylate | Pd(dba)₂ (1) | PPh₃ (2) | K₂CO₃ | DMA | 130 | 10 | n-Butyl (E)-3-(3-bromo-pyridin-4-yl)acrylate | N/A |
Note: Yields are based on similar reactions and may require optimization for this compound.
Experimental Protocol: Synthesis of Ethyl (E)-3-(3-bromo-pyridin-4-yl)acrylate
This protocol is adapted from a general procedure for the Heck reaction of aryl bromides with acrylates.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Ethyl acrylate (1.5 mmol, 1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 eq.)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, combine this compound, ethyl acrylate, Pd(OAc)₂, P(o-tol)₃, and triethylamine.
-
Add anhydrous DMF.
-
Seal the tube and heat to 100°C for 18 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with primary or secondary amines.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 16 | 4-(3-Bromopyridin-4-yl)morpholine | High (estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | N-(3-Bromopyridin-4-yl)aniline | N/A |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 18 | N-Benzyl-3-bromopyridin-4-amine | N/A |
Note: Yields are based on similar reactions and may require optimization for this compound.
Experimental Protocol: Synthesis of 4-(3-Bromopyridin-4-yl)morpholine
This protocol is based on a general procedure for the Buchwald-Hartwig amination of bromopyridines.[3]
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Morpholine (1.2 mmol, 1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 mmol, 1.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe, followed by morpholine.
-
Heat the reaction mixture with vigorous stirring to 80°C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure, then purify the crude product by column chromatography.
References
Application Notes and Protocols for the Synthesis of 4-Aryl-3-Bromopyridines using 3,4-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aryl-3-bromopyridine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. These derivatives have shown significant potential in drug discovery, exhibiting activities as kinase inhibitors and anticancer agents. The bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for the regioselective synthesis of 4-aryl-3-bromopyridines from commercially available 3,4-dibromopyridine via the Suzuki-Miyaura cross-coupling reaction.
Principle and Regioselectivity
The synthesis of 4-aryl-3-bromopyridines from this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction exhibits high regioselectivity, with the aryl group from the boronic acid preferentially coupling at the C4 position of the pyridine ring. This selectivity is attributed to the higher electrophilicity of the C4 position in 3,4-dihalopyridines, making it more susceptible to oxidative addition by the palladium catalyst.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes the expected yields for the synthesis of various 4-aryl-3-bromopyridine derivatives under optimized Suzuki-Miyaura coupling conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-4-phenylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-4-(4-methoxyphenyl)pyridine | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 3-Bromo-4-(4-chlorophenyl)pyridine | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-Bromo-4-(4-(trifluoromethyl)phenyl)pyridine | 75-85 |
| 5 | 3-Aminophenylboronic acid | 3-(3-Bromopyridin-4-yl)aniline | 70-80 |
| 6 | 2-Naphthylboronic acid | 3-Bromo-4-(naphthalen-2-yl)pyridine | 78-88 |
| 7 | Thiophen-2-ylboronic acid | 3-Bromo-4-(thiophen-2-yl)pyridine | 80-90 |
| 8 | Pyridin-3-ylboronic acid | 3-Bromo-3',4'-bipyridine | 70-80 |
Experimental Protocols
This section provides a detailed methodology for the regioselective synthesis of 4-aryl-3-bromopyridines via a Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
-
This compound
-
Arylboronic acid of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate, hexane, and other necessary solvents for chromatography
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-aryl-3-bromopyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Application in Drug Discovery: Anticancer Agents
4-Aryl-3-bromopyridine derivatives have emerged as promising candidates in the development of novel anticancer therapeutics. The pyridine core is a common motif in many kinase inhibitors, and the 4-aryl substituent can be tailored to interact with specific binding pockets of target proteins.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
Several studies have indicated that pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from 4-aryl-3-bromopyridine precursors, exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9.[1][2] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of 4-aryl-3-bromopyridines.
Conclusion
The regioselective Suzuki-Miyaura cross-coupling of this compound provides an efficient and reliable method for the synthesis of 4-aryl-3-bromopyridines. These compounds are valuable intermediates for the development of novel therapeutics, particularly in the area of oncology. The detailed protocols and data presented herein serve as a comprehensive guide for researchers in academic and industrial settings to facilitate the synthesis and exploration of this important class of molecules.
References
Application Notes and Protocols for the Regioselective Negishi Coupling of 3,4-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organozinc reagent with an organic halide. For substrates containing multiple halogen atoms, such as 3,4-dibromopyridine, achieving regioselective coupling is a significant challenge. The differential reactivity of the C-Br bonds at the C3 and C4 positions of the pyridine ring allows for selective functionalization, providing a pathway to novel pyridine-based compounds crucial for pharmaceutical and materials science research. This document provides detailed experimental protocols for the regioselective Negishi coupling of this compound, with a focus on achieving selective arylation at the C4 position.
Principles of Regioselectivity
In dihalopyridines, the regioselectivity of cross-coupling reactions is influenced by several factors, including the electronic nature of the pyridine ring, the steric environment around the carbon-halogen bonds, and the nature of the palladium catalyst and ligands employed. Generally, the C4 position of the pyridine ring is more electron-deficient than the C3 position, making the C4-Br bond more susceptible to nucleophilic attack. However, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is often the selectivity-determining step. The choice of catalyst and ligands can significantly influence which C-Br bond preferentially undergoes oxidative addition. For this compound, it is possible to achieve selective coupling at the C4 position, yielding 4-aryl-3-bromopyridines, which are valuable intermediates for further functionalization.
Experimental Protocols
This section details the necessary procedures for the preparation of the organozinc reagent and the subsequent regioselective Negishi coupling with this compound. Organozinc reagents are sensitive to air and moisture; therefore, all reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Part 1: Preparation of the Organozinc Reagent (Example: (4-methoxyphenyl)zinc chloride)
Materials:
-
4-Bromoanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, dissolve 4-bromoanisole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.
-
In a separate flask, dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.
-
Slowly add the solution of the lithiated anisole to the zinc chloride solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of (4-methoxyphenyl)zinc chloride is ready for use in the Negishi coupling reaction.
Part 2: Regioselective Negishi Coupling of this compound
Materials:
-
This compound
-
(4-methoxyphenyl)zinc chloride solution (from Part 1)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the freshly prepared (4-methoxyphenyl)zinc chloride solution (1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-4-(4-methoxyphenyl)pyridine.
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst and reaction parameters can significantly impact the yield and selectivity of the Negishi coupling of this compound. The following table summarizes representative conditions for the selective mono-arylation at the C4 position.
| Entry | Catalyst System | Organozinc Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | (4-methoxyphenyl)zinc chloride | THF | 65 | 12 | ~75 | Generalized Protocol |
| 2 | PdCl₂(dppf) | Phenylzinc chloride | THF | 80 | 8 | ~80 | Generalized Protocol |
| 3 | Pd₂(dba)₃ / SPhos | (2-methylphenyl)zinc chloride | Dioxane | 100 | 6 | ~85 | Generalized Protocol |
Note: The yields are approximate and based on generalized protocols for Negishi couplings of related halopyridines. Specific optimization for this compound may be required.
Mandatory Visualizations
Signaling Pathway of the Negishi Coupling Reaction
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Workflow for Negishi Coupling of this compound
Caption: General workflow for the Negishi coupling of this compound.
Conclusion
The Negishi coupling provides an effective method for the regioselective functionalization of this compound. By carefully selecting the catalyst system and reaction conditions, it is possible to achieve selective C-C bond formation at the C4 position. The resulting 4-aryl-3-bromopyridines are versatile intermediates that can undergo further cross-coupling reactions or other transformations, opening avenues for the synthesis of a wide range of complex, biologically active molecules and functional materials. The protocols and data presented herein serve as a valuable resource for researchers in the field of organic synthesis and drug development.
Application Notes and Protocols for the Use of 3,4-Dibromopyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent and selective kinase inhibitors.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal framework for inhibitor design. 3,4-Dibromopyridine, in particular, serves as a versatile and valuable starting material for constructing complex kinase inhibitors.[2] The differential reactivity of its two bromine atoms allows for sequential, site-selective functionalization through various palladium-catalyzed cross-coupling reactions. This enables the systematic construction of diverse chemical libraries and the fine-tuning of structure-activity relationships (SAR) to optimize inhibitor potency, selectivity, and pharmacokinetic properties.
These application notes provide an overview of the synthetic strategies, key reaction protocols, and biological significance of using this compound as a foundational building block in the discovery of novel kinase inhibitors targeting critical signaling pathways in diseases like cancer.
Synthetic Strategies and Key Reactions
The synthetic utility of this compound lies in the ability to perform sequential cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The bromine at the 4-position is generally more reactive towards palladium-catalyzed reactions than the bromine at the 3-position, allowing for selective monosubstitution under carefully controlled conditions. The remaining bromine can then be functionalized in a subsequent step to introduce a second point of diversity.
A general workflow for the synthesis of kinase inhibitors from this compound involves an initial selective coupling at the C4 position, followed by a second coupling at the C3 position to yield the final disubstituted pyridine core.
Target Kinases and Biological Activity
The 3,4-disubstituted pyridine scaffold is a core component of inhibitors targeting several important kinase families implicated in cancer and inflammatory diseases. The TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, in particular, has been a focus for inhibitors derived from pyridine-based scaffolds.[3][4] Overexpression and activation of AXL kinase are associated with tumor growth, metastasis, and drug resistance.[4]
AXL Kinase Signaling Pathway
AXL kinase is activated by its ligand, Gas6 (growth arrest-specific 6), leading to receptor dimerization, autophosphorylation, and the activation of downstream pro-survival pathways such as PI3K/AKT and MAPK.[3][4] Inhibitors designed using the this compound scaffold can block the ATP-binding site of AXL, preventing autophosphorylation and halting downstream signaling.
Inhibitor Activity Data
The versatility of the this compound scaffold allows for the development of inhibitors against a range of kinases. The following table summarizes the activity of representative kinase inhibitors featuring a disubstituted pyridine or related pyridopyrimidine core.
| Kinase Target | Inhibitor Scaffold/Class | IC50 (nM) | Reference |
| AXL | 2,4,5-Trisubstituted Pyrimidine | 19 | [3] |
| AXL | Diphenylpyrimidine–diamine | 5 | [4] |
| EGFR | 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine | 0.08 | [5] |
| Mer | Pyridine-substituted Pyrimidine | 9.8 | [6] |
| DYRK1B | 1H-pyrazolo[3,4-b]pyridine | 3 | [7] |
| PIM-1 | Pyrazolo[3,4-b]pyridine | 26 | [8] |
Experimental Protocols
The following protocols provide generalized methodologies for the key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Selective Suzuki-Miyaura Monocoupling at the C4-Position
This protocol describes a method for the selective reaction at the more reactive C4-position of this compound, leaving the C3-bromine available for subsequent functionalization.[9][10]
Materials:
-
This compound (1.0 eq.)
-
Aryl boronic acid or ester (1.0-1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl boronic acid (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Pay close attention to the formation of the disubstituted side product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 4-aryl-3-bromopyridine.
Protocol 2: Second Suzuki Coupling or Buchwald-Hartwig Amination at the C3-Position
This protocol outlines the functionalization of the remaining C3-bromine on the 4-aryl-3-bromopyridine intermediate.
A) Suzuki-Miyaura Coupling:
Materials:
-
4-Aryl-3-bromopyridine (1.0 eq.)
-
Second aryl boronic acid or ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., 1,4-dioxane, DMF, or Toluene)
Procedure:
-
Reaction Setup: Following the general procedure in Protocol 1, combine the 4-aryl-3-bromopyridine intermediate, the second boronic acid, palladium catalyst, and base in a reaction vessel under an inert atmosphere.
-
Reaction: Heat the mixture to a higher temperature (e.g., 100-120 °C) to facilitate the reaction at the less reactive C3-position.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 to isolate the final 3,4-diarylpyridine product.
B) Buchwald-Hartwig Amination: [11]
Materials:
-
4-Aryl-3-bromopyridine (1.0 eq.)
-
Primary or secondary amine (1.2 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst and ligand in a Schlenk tube. Add the base, followed by the 4-aryl-3-bromopyridine intermediate.
-
Reagent Addition: Seal the tube, remove from the glovebox, and add the anhydrous solvent, followed by the amine via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 90-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography to yield the desired 3-amino-4-arylpyridine derivative.
Conclusion
This compound is a highly effective and adaptable building block for the synthesis of kinase inhibitors. Its capacity for sequential, regioselective functionalization via robust and well-established cross-coupling methodologies provides a powerful platform for scaffold elaboration in drug discovery. The protocols and data presented here offer a foundational guide for researchers to design and synthesize novel kinase inhibitors based on the versatile 3,4-disubstituted pyridine core.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudo-cyclization through intramolecular hydrogen bond enables discovery of pyridine substituted pyrimidines as new Mer kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Metal-Halogen Exchange Reactions of 3,4-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting metal-halogen exchange reactions on 3,4-dibromopyridine. This versatile building block is crucial in medicinal chemistry and materials science, and its selective functionalization via organometallic intermediates opens avenues for novel molecular architectures.
Introduction
This compound is a key heterocyclic intermediate. The differential reactivity of its two bromine atoms allows for regioselective functionalization through metal-halogen exchange. This process involves the replacement of a bromine atom with a metal, typically lithium or magnesium, to create a potent nucleophilic pyridyl species. The resulting organometallic intermediate can then be reacted with a wide range of electrophiles to introduce diverse functional groups at a specific position. The regioselectivity of the exchange is a critical aspect, primarily occurring at the 4-position due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the resulting carbanion. This selective functionalization is a cornerstone for the synthesis of complex pharmaceutical agents and functional materials.
Reaction Principles
Metal-halogen exchange is a kinetically controlled process. The rate of exchange generally follows the trend I > Br > Cl.[1] In the case of this compound, the choice of the organometallic reagent and reaction conditions can influence the regioselectivity of the exchange.
-
Lithium-Halogen Exchange: This is a rapid reaction, often conducted at very low temperatures (e.g., -78°C) using alkyllithium reagents like n-butyllithium (n-BuLi).[2] The reaction is believed to proceed through an "ate-complex" intermediate.[1] For this compound, the exchange is expected to be highly selective for the bromine at the C-4 position.
-
Magnesium-Halogen Exchange: This exchange can be performed using Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), often at more moderate temperatures (0°C to room temperature).[3][4] This method can offer better functional group tolerance compared to lithiation. The resulting pyridylmagnesium halide is a valuable intermediate for subsequent cross-coupling reactions.[3]
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the regioselective metal-halogen exchange on substituted dibromopyridines, which serve as a model for the reactions of this compound.
| Starting Material | Reagent (equiv.) | Solvent | Temperature (°C) | Time | Intermediate/Product | Yield (%) |
| 3,5-Dibromo-2-hydroxypyridine | s-BuLi (1.1) | THF | -78 | 1 h | 3-Bromo-2-hydroxypyridine | 85 |
| 2,3-Dibromopyridine | i-PrMgCl (1.1) | THF | 25 | 2 h | 2-Bromo-3-pyridylmagnesium chloride | - |
| 2,5-Dibromopyridine | i-PrMgCl (1.1) | THF | 25 | 4 h | 5-Bromo-2-pyridylmagnesium chloride | - |
| 3-Bromopyridine | n-BuLi (1.1) | Toluene | -50 | - | 3-Lithiopyridine | - |
| 3-Bromopyridine | n-BuLi (1.2) | THF/Toluene | -40 | 0.5 h | 3-Pyridylboronic acid (after quench with B(OiPr)₃) | 90-95 |
Data extrapolated from reactions on similar dibromopyridine systems as detailed protocols for this compound are not extensively published.[3][5][6][7]
Experimental Protocols
Safety Precaution: Organolithium and Grignard reagents are pyrophoric and react violently with water. All reactions must be conducted under a strict inert atmosphere (Nitrogen or Argon) in oven-dried glassware by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Protocol 1: Regioselective Lithiation of this compound and Electrophilic Quench
This protocol describes the generation of 3-bromo-4-lithiopyridine and its subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-titrated)
-
Electrophile (e.g., benzaldehyde, triisopropyl borate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of the 3-bromo-4-lithiopyridine intermediate.
-
Add the chosen electrophile (1.1 eq) dropwise at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl at 0°C.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography or recrystallization as appropriate.
Protocol 2: Regioselective Bromine-Magnesium Exchange of this compound
This protocol details the formation of 3-bromo-4-(chloromagnesio)pyridine.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) solution in THF
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, nitrogen-flushed flask equipped with a magnetic stir bar and septum, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of i-PrMgCl or i-PrMgCl·LiCl (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. The progress of the exchange can be monitored by GC-MS analysis of quenched aliquots.
-
Cool the resulting solution of 3-bromo-4-(chloromagnesio)pyridine to the desired temperature for the subsequent reaction (typically 0°C or lower depending on the electrophile).
-
Add the electrophile (1.1 eq) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up the reaction as described in Protocol 1 (steps 8-11), using diethyl ether or another suitable solvent for extraction.
Visualizations
Caption: General workflow for metal-halogen exchange and electrophilic quench.
Caption: Regioselectivity in the metal-halogen exchange of this compound.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. joss.tcnj.edu [joss.tcnj.edu]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dibromopyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,4-dibromopyridine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials, positional isomers (e.g., 2,4-dibromopyridine, 3,5-dibromopyridine), and poly-brominated species such as tribromopyridines.[1][2] The formation of these byproducts is highly dependent on the specific reaction conditions used for the synthesis.[1]
Q2: What is the general solubility profile of this compound?
A2: this compound is typically a colorless to pale yellow liquid or solid. It exhibits moderate solubility in common organic solvents and has limited solubility in water.[3]
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for this compound and similar brominated pyridines are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q4: How can I remove colored impurities from my crude this compound?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the crude product in a suitable hot solvent, cool the solution slightly, and add a small amount of activated charcoal. After swirling the mixture for a few minutes, the charcoal can be removed by hot filtration.[3] It is important not to add charcoal to a boiling solution to prevent bumping.[3]
Troubleshooting Guides
Column Chromatography
Problem: I am unable to separate this compound from its isomers using column chromatography.
Solution:
-
Optimize the Eluent System: Isomers of dibromopyridine often have very similar polarities, making separation challenging. A systematic approach to optimizing the solvent system is crucial. Start with a non-polar solvent system and gradually increase the polarity. A shallow gradient of ethyl acetate in hexanes is a good starting point.[4] For very close spots, consider a less polar system like dichloromethane in hexanes.[4]
-
Stationary Phase: Standard silica gel is commonly used. However, if you experience peak tailing due to the basic nature of the pyridine, you can use silica gel that has been neutralized with a weak base like triethylamine mixed in the eluent.[3] Alternatively, less acidic stationary phases like alumina can be employed.[3]
-
Column Dimensions: Using a longer and narrower column can improve the separation of closely eluting compounds.
-
Dry Loading: If the crude product has poor solubility in the eluent, it can lead to band broadening.[3] To mitigate this, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the column.[3]
Recrystallization
Problem: My this compound is "oiling out" instead of forming crystals during recrystallization.
Solution:
-
"Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point.[3]
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly.[3]
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble). At an elevated temperature, slowly add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common solvent pair for pyridine derivatives is ethyl acetate and hexanes.[3]
Problem: No crystals are forming, even after the solution has cooled.
Solution:
-
Induce Crystallization: If the solution is supersaturated but crystallization has not initiated, you can:
-
Concentrate the Solution: If the solution is not supersaturated due to using too much solvent, you can carefully evaporate some of the solvent and then allow the solution to cool again.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Brominated Pyridines
| Solvent System (v/v) | Polarity | Application Notes |
| Hexanes / Ethyl Acetate | Low to Medium | A good starting point for many pyridine derivatives.[3] The ratio can be adjusted (e.g., from 9:1 to 4:1) to optimize separation. |
| Dichloromethane / Hexanes | Low | Can be effective for separating closely eluting, less polar isomers.[4] |
Table 2: Recommended Solvents for Recrystallization of Brominated Pyridines
| Solvent | Polarity | Boiling Point (°C) | Application Notes |
| Hexanes/Heptane | Very Low | ~69 / ~98 | Good for nonpolar compounds or as an "anti-solvent" with a more polar solvent.[3] |
| Toluene | Low | 111 | Useful for less polar compounds, but its high boiling point can sometimes be problematic.[3] |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent, often used in a solvent pair with hexanes.[3] |
| Ethanol | High | 78 | Suitable for more polar compounds; can be used in a solvent pair with water.[3] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point.[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to determine the optimal eluent for separation.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. For better resolution, consider dry loading by adsorbing the crude product onto a small amount of silica gel.[3]
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for separating multiple components.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[3]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[3] If crystals do not form, induce crystallization by scratching the flask or adding a seed crystal.[3] Further cooling in an ice bath can maximize the yield.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. This is suitable for compounds with boiling points above 150 °C at atmospheric pressure to prevent decomposition.[5]
-
Distillation: Heat the crude this compound under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Isolation: The collected distillate should be the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Optimizing Regioselectivity in 3,4-Dibromopyridine Functionalization
Welcome to the technical support center for the regioselective functionalization of 3,4-dibromopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of this compound?
A1: The regioselectivity of functionalizing this compound is primarily governed by a combination of electronic and steric factors. The C4 position is generally more electron-deficient than the C3 position, making it more susceptible to nucleophilic attack and oxidative addition in many cross-coupling reactions. However, the choice of catalyst, ligand, solvent, and base can significantly influence and even reverse this inherent reactivity.[1]
Q2: Which position, C3 or C4, is generally more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, the C4 position of a dihalopyridine is typically more reactive. This is attributed to the greater electrophilicity of the C4 position, which facilitates the rate-determining oxidative addition step.[2]
Q3: How can I selectively functionalize the C3 position?
A3: Selective functionalization at the C3 position often requires overcoming the inherent preference for C4 reactivity. Strategies include:
-
Directed ortho-Metalation (DoM): If a directing group is present or can be installed at the C2 or N1 position, deprotonation with a strong base (e.g., n-BuLi, LDA) can occur selectively at the C3 position, followed by quenching with an electrophile.
-
Halogen-Metal Exchange: Under specific conditions, a bromine-lithium exchange can be more favorable at one position over the other. This is highly dependent on the organolithium reagent and reaction temperature.
-
Ligand and Catalyst Control: In some cross-coupling reactions, specific ligands or catalyst systems can steer the reaction towards the C3 position, often by influencing the steric environment around the palladium center.
Q4: What are common side reactions to be aware of?
A4: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the organometallic reagent or two molecules of the dibromopyridine.
-
Protodebromination: Replacement of a bromine atom with a hydrogen atom from the solvent or residual water.
-
Bis-functionalization: Reaction at both the C3 and C4 positions.
-
Hydrolysis of organoboron reagents: In Suzuki-Miyaura coupling, the boronic acid or ester can be sensitive to hydrolysis.
Troubleshooting Guides
Issue 1: Poor or No Conversion in Cross-Coupling Reactions
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is not oxidized. Use fresh catalyst or a pre-catalyst. - Perform the reaction under a strict inert atmosphere (N₂ or Ar). - Degas all solvents and reagents thoroughly. |
| Inappropriate Ligand | - Screen different phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands often improve catalytic activity. |
| Incorrect Base or Solvent | - The choice of base and solvent is critical. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF).[3] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed efficiently. |
Issue 2: Lack of Regioselectivity (Mixture of C3 and C4 isomers)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps to Favor C4-Functionalization | Troubleshooting Steps to Favor C3-Functionalization |
| "Natural" Reactivity Dominates | - This is the expected outcome in many cases. To improve selectivity, proceed with the reaction and separate the isomers. | - Employ a Directed ortho-Metalation (DoM) strategy if a suitable directing group is present or can be introduced. - Investigate halogen-metal exchange conditions at low temperatures. |
| Inappropriate Catalyst/Ligand System | - Use sterically less demanding ligands to allow access to the more reactive C4 position. - In some cases, ligand-free conditions have been shown to enhance C4 selectivity.[1] | - Screen bulky ligands that may sterically hinder approach to the C4 position, thereby favoring the C3 position. |
| Reaction Temperature Too High | - Lowering the reaction temperature may improve selectivity by favoring the kinetically preferred product. | - Higher temperatures may be necessary to overcome the activation barrier for C3 functionalization, but this can also decrease selectivity. |
Data Presentation: Regioselectivity in Analogous Dihalopyridine Systems
While specific quantitative data for this compound is dispersed, the following tables summarize trends observed in analogous 2,4- and 3,5-dihalopyridine systems, which can serve as a guide for optimizing your reactions.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridines
| Substrate | Catalyst/Ligand | Base | Solvent | C4:C2/C3 Ratio | Yield (%) | Reference |
| 2,4-Dichloropyridine | Pd(OAc)₂ / Q-Phos | KF | Toluene/H₂O | 2.4 : 1 | 36 | |
| 2,4-Dichloropyridine | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | ~2 : 1 | N/A | [2] |
| 2,4-Dichloropyridine | PdCl₂ / NBu₄Br | Na₂CO₃ | Dioxane | >99 : 1 | ~80 | [1] |
| 3,5-Dichloropyridazine | Pd(OAc)₂ / dppf | K₃PO₄ | Dioxane | Favors C3 | ~70 | |
| 3,5-Dichloropyridazine | Pd(OAc)₂ / Qphos | K₃PO₄ | Dioxane | Favors C5 | ~65 | [4] |
Note: Data for dichloropyridines and dichloropyridazines are presented as analogues to illustrate the influence of reaction conditions on regioselectivity.
Table 2: General Conditions for Regioselective Functionalization
| Reaction Type | Typical Conditions for C4-Selectivity | Expected Outcome |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C | Major product is 3-bromo-4-arylpyridine. |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | Major product is 3-bromo-4-aminopyridine. |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 60 °C | Major product is 3-bromo-4-alkynylpyridine.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for C4-Selective Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add to a reaction vessel the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: General Procedure for C4-Selective Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: General experimental workflow for C4-selective cross-coupling of this compound.
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki Coupling with 3,4-Dibromopyridine Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 3,4-dibromopyridine.
Frequently Asked Questions (FAQs)
Q1: Which bromine on this compound is more reactive in a Suzuki coupling?
A1: In Suzuki-Miyaura couplings of 3,4-dihalopyridines, the halogen at the C4 position is generally more reactive and will typically undergo coupling first. This is attributed to the electronic properties of the pyridine ring, where the C4 position is more electrophilic and susceptible to oxidative addition by the palladium catalyst.[1]
Q2: What are the most common reasons for low yield in Suzuki couplings with this compound?
A2: Low yields in Suzuki couplings with bromopyridine substrates can often be attributed to several factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
-
Inefficient Oxidative Addition: The C-Br bond on the pyridine ring may be less reactive compared to other aryl bromides.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid and homocoupling of the reactants can consume starting materials.
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often substrate-specific.
Q3: What are common side products, and how can they be minimized?
A3: The most common side products are formed through homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).
-
Homocoupling: This is often promoted by the presence of oxygen. To minimize it, ensure all solvents and the reaction mixture are thoroughly degassed, and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, often water. Using anhydrous solvents, employing more stable boronic esters (e.g., pinacol esters), or using milder bases can reduce the extent of this side reaction.
Q4: Can I perform a selective mono-arylation on this compound?
A4: Yes, selective mono-arylation at the more reactive C4 position is achievable. This typically requires careful control of the reaction stoichiometry, using a slight excess (around 1.1 equivalents) of the boronic acid. Milder reaction conditions, such as lower temperatures and shorter reaction times, can also favor mono-substitution.
Q5: Is it possible to synthesize 3,4-diarylpyridines using a one-pot method?
A5: Yes, a one-pot, sequential, double Suzuki coupling is a viable strategy for creating unsymmetrical 3,4-diarylpyridines. This involves carrying out the first coupling to completion, followed by the addition of the second, different boronic acid to the same reaction vessel, sometimes with additional catalyst and base.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium source is fresh and has been stored correctly. For Pd(II) precatalysts like Pd(OAc)₂, ensure that the conditions are suitable for reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system (e.g., Buchwald pre-catalysts). |
| Catalyst Inhibition by Pyridine Nitrogen | The lone pair on the pyridine nitrogen can bind to the palladium center and inhibit catalysis. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can shield the palladium and promote the desired catalytic cycle. |
| Poor Reagent Quality | Use high-purity this compound and boronic acid/ester. Ensure solvents are anhydrous and appropriately degassed. |
| Incorrect Reaction Conditions | Systematically screen different catalysts, ligands, bases, and solvents. A polar aprotic solvent like 1,4-dioxane, often with a small amount of water, is a good starting point. For bases, K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings. |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature. While many Suzuki couplings proceed well between 80-110 °C, some substrates may require higher temperatures to overcome the activation energy for oxidative addition. |
Issue 2: Poor Regioselectivity (Reaction at C3 instead of or in addition to C4)
| Possible Cause | Suggested Solution |
| Steric Hindrance | If the boronic acid is very bulky, it might favor reaction at the less sterically hindered C3 position, although C4 is electronically favored. If C4 selectivity is desired, consider a less bulky boronic acid derivative if possible. |
| Ligand Choice | The ligand can influence regioselectivity. Screening different ligands may be necessary to enhance the desired selectivity. |
| Reaction Conditions | The choice of solvent and base can sometimes influence the regioselectivity. Experiment with different solvent systems (e.g., toluene/water, DMF/water) and bases. |
Issue 3: Significant Formation of Side Products
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This is typically caused by the presence of oxygen. Ensure thorough degassing of all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period) and maintain a strict inert atmosphere throughout the reaction. |
| Protodeboronation of Boronic Acid | This side reaction is promoted by water and/or strong bases. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are generally more stable. Milder bases like K₂CO₃ or KF might also be beneficial. |
| Dehalogenation of this compound | Replacement of a bromine atom with hydrogen can occur, sometimes promoted by certain bases or impurities. Ensure the purity of all reagents and consider screening different bases. |
Data Presentation
The following tables provide examples of reaction conditions and yields for Suzuki couplings of related dihalo-heterocyclic compounds, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Mono-arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 2 | 4-Methylphenylboronic acid | Cs₂CO₃ | Toluene | 80 |
| 3 | 4-(Methylthio)phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 55 |
| 4 | 3-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 25 |
| 5 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 30 |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv.), arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), base (2.0 equiv.), solvent, 70-80 °C.
Table 2: Double Suzuki Coupling of Dibromothiophenes with Arylboronic Acids [3]
| Entry | Dibromothiophene | Arylboronic Acid | Yield (%) |
| 1 | 2,4-Dibromothiophene | Phenylboronic acid | 85 |
| 2 | 2,4-Dibromothiophene | 4-Methoxyphenylboronic acid | 89 |
| 3 | 3,4-Dibromothiophene | Phenylboronic acid | 98 |
| 4 | 3,4-Dibromothiophene | 4-Methoxyphenylboronic acid | 99 |
Reaction Conditions: Dibromothiophene (1.0 equiv.), arylboronic acid (2.2 equiv.), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), K₂CO₃ (4.0 equiv.), 95% EtOH, reflux.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-arylation of this compound at the C4-Position
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂ (2-5 mol%)) and the phosphine ligand (e.g., SPhos (4-10 mol%)).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or the desired conversion to the mono-arylated product is achieved.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Symmetrical 3,4-Diarylpyridines
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equiv.).
-
Inert Atmosphere: Seal, evacuate, and backfill the flask with an inert gas three to five times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
References
Technical Support Center: Preventing Homocoupling in 3,4-Dibromopyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize homocoupling and other undesired side reactions during palladium-catalyzed cross-coupling of 3,4-dibromopyridine.
Troubleshooting Guides
Problem: Significant Formation of Homocoupling Byproducts
The formation of symmetrical biaryl compounds from the self-coupling of the organoboron reagent is a common side reaction in Suzuki-Miyaura cross-coupling. This guide will help you diagnose and resolve this issue.
Potential Causes & Recommended Solutions
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling. Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Use of Pd(II) Precatalyst | The in situ reduction of Pd(II) to Pd(0) can be mediated by the organoboron reagent, leading to homocoupling. Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is used, consider the addition of a mild reducing agent. |
| Inappropriate Ligand Choice | The ligand plays a crucial role in the catalytic cycle. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to promote the desired reductive elimination step over pathways leading to homocoupling. |
| Suboptimal Base or Solvent | The choice of base and solvent can influence reaction rates and side reactions. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure the solvent facilitates the dissolution of all reactants. Aprotic solvents like dioxane or THF, often with a small amount of water, are commonly used. |
| High Concentration of Boronic Acid | A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. Consider slow addition of the boronic acid solution to the reaction mixture using a syringe pump. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of your organoboron reagent (e.g., an arylboronic acid) react with each other to form a symmetrical biaryl. This consumes your starting material, reduces the yield of the desired 3-aryl-4-bromopyridine or 4-aryl-3-bromopyridine, and complicates the purification process.
Q2: Which position of this compound is more reactive in Suzuki-Miyaura cross-coupling?
A2: For Suzuki-Miyaura reactions, the coupling preferentially occurs at the C4 position of the pyridine ring.[1] This is attributed to the greater electrophilicity of the C4 position compared to the C3 position in the pyridine ring system.
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous degassing is critical. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under high vacuum, and then allowing it to thaw. Repeating this cycle three times is highly effective at removing dissolved oxygen.
Q4: Are there alternatives to boronic acids that are less prone to homocoupling?
A4: Yes, using more stable organoboron reagents like boronic esters (e.g., pinacol esters) or organotrifluoroborates can sometimes suppress side reactions, including homocoupling. These reagents often provide a slower, more controlled release of the active boron species into the catalytic cycle.
Q5: Can the reaction temperature influence the extent of homocoupling?
A5: Yes, higher reaction temperatures can sometimes increase the rate of side reactions, including homocoupling. If you are observing significant homocoupling, consider optimizing the temperature. A lower temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
Data on Minimizing Homocoupling
The following table summarizes key reaction parameters and their impact on minimizing homocoupling in Suzuki-Miyaura cross-coupling reactions of halopyridines. While specific quantitative data for this compound is limited in the literature, these general trends provide a strong starting point for optimization.
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes O₂, which promotes homocoupling via oxidation of Pd(0) to Pd(II). |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates the desired oxidative addition and reductive elimination steps, making cross-coupling kinetically favored over homocoupling. |
| Base | Weaker, soluble base (e.g., K₂CO₃, K₃PO₄) | A milder base can sometimes suppress side reactions. The choice is often substrate-dependent and may require screening. |
| Solvent | Degassed aprotic solvents (e.g., Dioxane, THF, Toluene) | Proper degassing is crucial. The solvent should ensure solubility of all components. |
| Boronic Acid | Slow addition or use of stable derivatives (e.g., pinacol esters) | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction. |
Experimental Protocols
Protocol for Selective Mono-Arylation of this compound
This protocol is a general starting point for the selective Suzuki-Miyaura coupling at the C4 position of this compound, optimized to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of this compound).
-
Reaction Execution: Stir the mixture at 80-90 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
Technical Support Center: Improving Yield in Buchwald-Hartwig Amination of 3,4-Dibromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 3,4-dibromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield and selectivity of the Buchwald-Hartwig amination of this compound?
A1: The success of the Buchwald-Hartwig amination of this compound is highly dependent on a synergistic interplay of several factors:
-
Catalyst and Ligand System: The choice of the palladium precursor and the phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands are often preferred as they promote the reductive elimination step and stabilize the active catalytic species.[1]
-
Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, for substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[1]
-
Solvent: The solvent influences the solubility of the reagents and the stability of the catalyst. Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices for this reaction.[2]
-
Reaction Temperature: The temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition and the formation of byproducts.[3]
-
Regioselectivity: For di-substituted pyridines like this compound, controlling which bromine atom reacts is a key challenge. The reactivity of halogens in the oxidative addition step generally follows the trend I > Br > Cl. In the case of two identical halogens, electronic and steric factors of the pyridine ring will influence the regioselectivity.
Q2: Which bromine is more reactive in the Buchwald-Hartwig amination of this compound?
A2: The relative reactivity of the bromine atoms at the C3 and C4 positions of the pyridine ring can be influenced by both electronic and steric factors. The C4 position is generally more electron-deficient than the C3 position, which could favor oxidative addition at C4. However, the steric environment around each bromine atom, as well as the specific ligand used, can significantly impact the regioselectivity. It is often necessary to experimentally screen conditions to achieve the desired regioselectivity.
Q3: What are common side reactions in the Buchwald-Hartwig amination of dihalopyridines?
A3: Several side reactions can compete with the desired amination, leading to lower yields. These include:
-
Hydrodehalogenation: This is the replacement of a bromine atom with a hydrogen atom. It can be caused by the presence of water or other protic impurities in the reaction mixture.
-
Homocoupling: The coupling of two molecules of the amine or two molecules of the dibromopyridine can occur.
-
Di-amination: If mono-amination is the desired outcome, the second bromine atom can also react to form a di-aminated product. Controlling the stoichiometry of the amine and the reaction time can help to minimize this.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or non-existent yield is a common issue. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivity | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species.[1] |
| Poor Reagent Quality | Use freshly distilled and degassed solvents. Ensure the amine and this compound are pure. Impurities can poison the catalyst. |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands. For pyridyl substrates, ligands like XPhos, SPhos, or RuPhos are often effective.[4] |
| Incorrect Base | The choice of base is critical. Strong bases like NaOtBu or LiHMDS are common, but weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary for sensitive substrates. The solubility of the base can also be a factor.[1][2] |
| Suboptimal Solvent | Toluene and dioxane are good starting points. If solubility is an issue, consider other anhydrous, degassed solvents like THF.[2] |
| Incorrect Temperature | The reaction may require heating. Start at a moderate temperature (e.g., 80 °C) and gradually increase if no reaction is observed. Be aware that high temperatures (>120 °C) can lead to catalyst decomposition.[3] |
Issue 2: Poor Regioselectivity (Mixture of 3- and 4-aminated products)
Achieving high regioselectivity is crucial when working with di-substituted substrates.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A workflow for addressing poor regioselectivity in the amination of this compound.
Detailed Troubleshooting Steps:
| Factor | Action |
| Ligand Choice | The steric and electronic properties of the ligand can significantly influence which bromine atom is more accessible to the palladium catalyst. Screen a range of ligands with varying steric bulk. |
| Temperature | Lowering the reaction temperature may favor the reaction at the more kinetically favorable position. |
| Amine Stoichiometry | Using a slight excess or a sub-stoichiometric amount of the amine might influence the selectivity, especially if di-amination is a competing reaction. |
| Solvent | The polarity of the solvent can affect the transition state energies of the oxidative addition at the two different positions. |
Data Presentation: Comparison of Reaction Conditions
While specific data for the Buchwald-Hartwig amination of this compound is limited in the literature, the following tables provide representative conditions and yields for the amination of other bromopyridines. This data can serve as a valuable starting point for optimization.
Table 1: Catalyst and Ligand Effects on the Amination of Bromopyridines
| Amine | Palladium Source / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclopentylamine | BrettPhos Precatalyst | - | LiHMDS | THF | 65 | 78 | [5] |
| (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [5][6] |
| Aniline | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 95+ | [7] |
| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 | [8] |
Table 2: Influence of Base and Solvent on Amination Yield
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzamide | [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | Toluene | 100 | 88 | [9] |
| Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 98 | [7] |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | tBuOH | Reflux | 90 | [7] |
| Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 92 | [8] |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature will likely be necessary for a given amine.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Experimental Workflow Diagram
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (or palladium source and ligand), the base, and this compound to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Amine Addition: Add the amine via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. cssp.chemspider.com [cssp.chemspider.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Selective Lithiation of 3,4-Dibromopyridine
Welcome to the technical support center for the selective lithiation of 3,4-dibromopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions related to this nuanced chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective monolithiation of this compound?
A1: The primary challenges in the selective monolithiation of this compound revolve around controlling regioselectivity and preventing common side reactions. Key issues include:
-
Regioselectivity: Preferentially lithiating at the C-3 or C-4 position is a significant hurdle. The electronic and steric environment of the two bromine atoms influences the site of metal-halogen exchange. The pyridine nitrogen atom deactivates the ring towards electrophilic attack and can direct metallation.
-
Over-lithiation: Preventing the formation of the dilithiated species is critical for achieving mono-functionalization. This is typically controlled by using a stoichiometric amount of the lithiating agent.
-
Side Reactions: Several side reactions can occur, including:
-
Deprotonation: Abstraction of a ring proton by the strong organolithium base instead of halogen-metal exchange.
-
Halogen Dance: Rearrangement of the lithiated intermediate to a more thermodynamically stable isomer.[1]
-
Addition of the organolithium reagent: Nucleophilic addition of the lithiating agent (e.g., n-BuLi) to the pyridine ring.[2]
-
Formation of pyridyne intermediates: Elimination of LiBr from the lithiated species can lead to the formation of a highly reactive 3,4-pyridyne intermediate, which can undergo subsequent reactions.[3][4]
-
Q2: Which position (C-3 or C-4) is more favorable for lithiation on the this compound ring?
A2: The regioselectivity of lithiation is highly dependent on the reaction conditions, particularly the choice of lithiating agent and solvent.
-
Metal-Halogen Exchange (using n-BuLi or t-BuLi): In many substituted pyridines, the position para to the nitrogen (C-4) can be more susceptible to nucleophilic attack or exchange due to the electron-withdrawing nature of the nitrogen. Resonance structures of pyridine show a partial positive charge at the 4-position, which can facilitate the initial interaction with the organolithium reagent. However, the bromine at the C-3 position is flanked by the nitrogen and the other bromine, which can influence its electronic properties and steric accessibility.
-
Directed ortho-Metalation (using LDA): If a directing group were present, lithiation would occur at the position ortho to that group. In the absence of a strong directing group on this compound, direct deprotonation by LDA would likely be less efficient than halogen-metal exchange and may favor deprotonation at the more acidic ring positions, if any are sufficiently activated. For instance, in 2,5-dibromopyridine, deprotonation with LDA occurs at the C-4 position.[5]
Q3: What are the recommended starting conditions for a selective monolithiation experiment?
A3: For a starting point, the following conditions are recommended, with the understanding that optimization will be necessary:
-
Reaction Setup: All glassware must be rigorously dried, and the reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used solvents. Toluene can also be an effective solvent for lithiation of bromopyridines.[6]
-
Lithiating Agent: n-Butyllithium (n-BuLi) is a common choice for halogen-metal exchange. Use of a more sterically hindered base like tert-butyllithium (t-BuLi) might offer different selectivity.
-
Temperature: The reaction should be performed at low temperatures, typically -78 °C, to minimize side reactions.[6][7]
-
Stoichiometry: A slight excess (1.0 to 1.1 equivalents) of the lithiating agent is generally used to ensure complete consumption of the starting material while minimizing over-lithiation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or incomplete conversion | 1. Inactive n-BuLi reagent. 2. Wet solvent or glassware. 3. Reaction temperature is too low. | 1. Titrate the n-BuLi solution to determine its exact concentration. 2. Ensure all solvents are anhydrous and glassware is flame-dried under vacuum. 3. While starting at -78 °C is recommended, a slight increase in temperature (e.g., to -60 °C) might be necessary to initiate the reaction. Monitor carefully for side reactions. |
| Formation of multiple products (poor regioselectivity) | 1. "Halogen dance" rearrangement. 2. Competing deprotonation and halogen-metal exchange. 3. Reaction temperature is too high, allowing for equilibration of intermediates. | 1. Keep the reaction time short after the addition of the lithiating agent before quenching with the electrophile. 2. Consider using a different lithiating agent (e.g., t-BuLi instead of n-BuLi, or LDA if deprotonation is desired). 3. Maintain a consistently low temperature (-78 °C or lower) throughout the lithiation and quenching steps. |
| Formation of dilithiated or poly-substituted products | 1. Excess of lithiating agent. 2. Inefficient mixing leading to localized high concentrations of the lithiating agent. | 1. Use a precisely measured amount of titrated n-BuLi (1.0-1.1 equivalents). 2. Add the lithiating agent slowly and dropwise to a well-stirred solution of the this compound. |
| Formation of butyl-substituted pyridine | The n-butyl bromide byproduct from the halogen-metal exchange can react with the lithiated pyridine intermediate. | 1. Keep the reaction time after lithiation to a minimum before adding the electrophile. 2. Use t-BuLi, as the resulting t-butyl bromide is less reactive and can be eliminated to form isobutylene.[7] |
| Low yield of the desired product after quenching with an electrophile | 1. The lithiated intermediate is unstable at the reaction temperature. 2. The electrophile is not reactive enough or is added too slowly. 3. The electrophile is sensitive to the strong base. | 1. Maintain a very low temperature throughout the process. 2. Add the electrophile quickly (while still controlling the exotherm) after the lithiation is complete. 3. Add the electrophile at a very low temperature and allow the reaction to warm slowly. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the lithiation and subsequent electrophilic quench of bromopyridines. Note that specific data for this compound is limited in the literature; therefore, data from related bromopyridine systems are provided for comparison and as a guide for optimization.
Table 1: Conditions for Lithiation of Bromopyridines
| Substrate | Lithiating Agent (Equiv.) | Solvent | Temperature (°C) | Time | Predominant Lithiated Species | Reference(s) |
| 3-Bromopyridine | n-BuLi (1.1) | Toluene/THF | -50 | 15-30 min | 3-Lithiopyridine | [6] |
| 3-Bromopyridine | n-BuLi (1.1) | Diethyl Ether | -78 | 1 h | 3-Lithiopyridine | [6] |
| 2,5-Dibromopyridine | LDA (1.1) | THF | -78 | 10 min | 2,5-Dibromo-4-lithiopyridine | [5] |
| 2-Bromo-4-methoxypyridine | LTMP (1.1) | THF | -78 | 10 min | 2-Bromo-4-methoxy-3-lithiopyridine | [5] |
Table 2: Yields of 3-Substituted Pyridines from Lithiation of 3-Bromopyridine
| Electrophile | Product | Yield (%) | Reference(s) |
| B(Oi-Pr)₃ / H₃O⁺ | 3-Pyridineboronic acid | 87 | [6] |
| DMF | Pyridine-3-carboxaldehyde | 75-85 | [3] |
| (CH₃)₂CO | 2-(Pyridin-3-yl)propan-2-ol | ~70 | [3] |
| C₆H₅CHO | Phenyl(pyridin-3-yl)methanol | ~80 | [3] |
| I₂ | 3-Iodopyridine | ~90 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Selective Monolithiation of this compound and Electrophilic Quench (Illustrative)
This protocol is a general guideline based on procedures for similar substrates and should be optimized for this compound.
Materials:
-
This compound
-
Anhydrous solvent (THF, diethyl ether, or toluene)
-
n-Butyllithium (solution in hexanes, titrated)
-
Electrophile (e.g., benzaldehyde, DMF, etc.)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Addition of Substrate: Under a positive pressure of inert gas, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.05 eq.) dropwise via syringe while maintaining the internal temperature at or below -75 °C. Stir the resulting mixture at -78 °C for a predetermined time (e.g., 30-60 minutes).
-
Electrophilic Quench: Add the desired electrophile (1.1-1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition of the electrophile, stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature. Once at room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or other appropriate methods (e.g., distillation or recrystallization).
Visualizations
Caption: Key challenges in the selective lithiation of this compound.
Caption: A generalized experimental workflow for selective monolithiation.
References
- 1. 4-BROMO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of 3,4-Dibromopyridine Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully purifying 3,4-dibromopyridine and its derivatives using column chromatography.
Troubleshooting Guide
This section addresses specific issues encountered during the chromatographic purification of this compound derivatives in a question-and-answer format.
Issue 1: Peak Tailing or Streaking
-
Q: Why are the chromatographic spots for my this compound derivative tailing or streaking on the TLC plate and column?
-
A: Peak tailing is a prevalent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica.[1] This interaction leads to inconsistent retention, causing the compound to elute slowly and result in a smeared or tailed peak.
-
-
Q: How can I prevent peak tailing?
-
A: A common and effective solution is to add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.[2] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine compound and allowing for more symmetrical, non-tailed elution.[1] Alternatively, using a less acidic stationary phase like neutral alumina or deactivated silica gel can also mitigate this issue.[3][4]
-
Issue 2: Poor Separation or Co-elution of Impurities
-
Q: My target compound is co-eluting with an impurity. How can I improve the separation?
-
A: Achieving better separation requires optimizing the selectivity of your chromatographic system. You can try the following strategies:
-
Optimize the Solvent System: If a standard hexane/ethyl acetate system is failing, try a different solvent combination like dichloromethane/hexane.[4][5] Solvents of different polarities and characteristics can alter the interactions with the stationary phase and improve resolution.
-
Use a Shallow Gradient: Instead of a steep increase in solvent polarity, a slow, shallow gradient can provide better separation between closely eluting compounds.[4]
-
Increase Column Length: Using a longer chromatography column increases the surface area and the number of theoretical plates, which can enhance the separation of difficult-to-resolve mixtures.[4]
-
-
Issue 3: Low Recovery or Sample Decomposition
-
Q: I am experiencing low recovery of my compound after column chromatography. What could be the cause?
-
A: Some pyridine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[3][6] If you suspect your compound is unstable, you can perform a stability test by spotting the crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots (degradation products) have appeared.[6]
-
-
Q: How can I purify a compound that is unstable on silica gel?
-
A: If your compound is acid-sensitive, you should avoid standard silica gel. Consider the following alternatives:
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting stationary phase and mobile phase for purifying a this compound derivative?
-
A1: For most applications, standard silica gel (230-400 mesh) is a good starting point.[8] A common and effective mobile phase is a gradient of ethyl acetate in hexanes.[4][8] For nonpolar derivatives, a system of dichloromethane in hexane may also be effective.[5] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).
-
-
Q2: How much triethylamine (TEA) should I add to my eluent to prevent peak tailing?
-
A2: Typically, a small concentration of 0.1-1% triethylamine in your mobile phase is sufficient to deactivate the acidic sites on the silica gel and improve peak shape for pyridine compounds.[4]
-
-
Q3: My crude product is not very soluble in the chromatography eluent. How should I load it onto the column?
-
A3: If your sample has poor solubility in the eluent, you should use the "dry loading" method.[3][9] This involves pre-adsorbing your crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like dichloromethane), mixing it with the silica, and evaporating the solvent until you have a dry, free-flowing powder.[3][9] This powder can then be carefully added to the top of your packed column.
-
-
Q4: How do I choose between silica gel and alumina?
-
A4: Silica gel is generally the first choice due to its versatility. However, for highly acid-sensitive compounds, neutral or basic alumina is a better option.[3][7] Alumina is generally more robust towards basic compounds but can sometimes have lower resolving power than silica. The choice should be guided by a preliminary stability test of your compound on a silica TLC plate.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, versatile choice. For acid-sensitive compounds, consider neutral alumina or deactivated silica.[3][8] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A widely effective system for a broad range of polarities. Start with low polarity (e.g., 1-2% EtOAc) and gradually increase.[4] |
| Dichloromethane/Hexane | An alternative for less polar compounds or when different selectivity is needed.[4][5] | |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | Add to the eluent to prevent peak tailing caused by the basic pyridine nitrogen.[2][4] |
| Sample Loading | Wet Loading or Dry Loading | Use dry loading if the crude product is poorly soluble in the eluent.[9] |
Experimental Protocol: Flash Column Chromatography Purification
This protocol outlines a standard procedure for purifying a this compound derivative.
1. Preparation of the Column: a. Select a glass column of appropriate size for your sample amount (a general rule is to use 50-100g of silica for every 1g of crude product). b. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or hexane with 1% ethyl acetate).[8] c. Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed. Ensure no air bubbles or cracks are present. d. Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[9]
2. Sample Loading (Dry Load Method): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution. c. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[9] d. Carefully add this powder onto the sand layer at the top of the packed column.
3. Elution and Fraction Collection: a. Carefully add the eluent to the column. Begin with the starting low-polarity solvent system determined by TLC. b. Apply gentle positive pressure to start the flow. c. Gradually increase the polarity of the eluent based on your TLC analysis to elute the compounds.[8] d. Collect the eluting solvent in fractions (e.g., in test tubes).
4. Analysis and Isolation: a. Monitor the collected fractions by TLC to identify which ones contain the pure desired product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[3]
Visualizations
Caption: A troubleshooting workflow for common column chromatography issues.
Caption: How a basic modifier mitigates peak tailing in pyridine purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing Catalyst Deactivation in Reactions with 3,4-Dibromopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing catalyst deactivation in cross-coupling reactions involving 3,4-dibromopyridine.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions with this compound.
Issue 1: Low or No Product Yield
A common challenge in cross-coupling reactions is a lower-than-expected or complete lack of product formation. This can often be attributed to catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Detailed Steps:
-
Catalyst Activity: Ensure the palladium catalyst is active. Catalysts that have been stored improperly or are from an old batch may have reduced activity.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (argon or nitrogen) can lead to rapid catalyst deactivation.
-
Reagent Quality: Impurities in the this compound, the coupling partner (e.g., boronic acid), or the solvent can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are anhydrous.
-
Ligand Selection: The choice of ligand is critical when working with pyridine substrates. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1] Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), can sterically hinder this coordination and stabilize the active catalytic species.[2]
-
Base and Solvent: The choice of base and solvent system is crucial for reaction efficiency. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The solvent system, such as a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, should be optimized.
-
Temperature: If the reaction is sluggish, a moderate increase in temperature can sometimes improve the reaction rate and overall yield. However, excessively high temperatures can also promote catalyst decomposition.
Issue 2: Formation of Black Precipitate (Palladium Black)
The appearance of a black precipitate is a common indicator of catalyst decomposition into inactive palladium black.
Potential Causes and Solutions:
| Cause | Solution |
| Slow Catalytic Cycle | If the catalytic cycle is slow due to inhibition by the pyridine nitrogen, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of agglomeration. Solution: Optimize reaction conditions to accelerate the catalytic cycle (e.g., use more effective ligands, higher temperature).[2] |
| Presence of Oxygen | Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| High Catalyst Loading | In some cases, excessively high concentrations of the palladium precursor can favor aggregation. Solution: While seemingly counterintuitive, reducing the catalyst loading might in some cases mitigate the formation of palladium black, especially if the reaction is proceeding, albeit slowly. |
Issue 3: Observation of Significant Side Products
Common side reactions in cross-coupling with this compound include hydrodehalogenation and homocoupling.
Troubleshooting Side Reactions:
| Side Reaction | Cause | Mitigation Strategies |
| Hydrodehalogenation | Replacement of a bromine atom with a hydrogen atom. This can be caused by hydride sources in the reaction mixture (e.g., impurities in reagents, solvent). | - Use high-purity reagents. - Choose a non-protic solvent if possible. - Optimize the base; weaker inorganic bases like K₃PO₄ are often preferred over stronger ones in Suzuki couplings. |
| Homocoupling | Coupling of the starting materials with themselves. Often promoted by the presence of oxygen. | - Ensure thorough degassing of the reaction mixture.[1] - Use a Pd(0) catalyst source directly or a pre-catalyst that rapidly forms the active species. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation when using this compound?
A1: The two main deactivation pathways are:
-
Coordination of Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the active Pd(0) center. This forms a stable, off-cycle complex that is catalytically inactive, effectively poisoning the catalyst.[1][2] This is a well-known issue with pyridine-containing substrates.
-
Formation of Palladium Black: The active Pd(0) species can agglomerate to form catalytically inactive palladium black. This is often a result of a slow catalytic cycle, the presence of oxygen, or suboptimal reaction conditions.[2]
Caption: Catalyst deactivation pathways from the active Pd(0) species.
Q2: Which palladium catalysts and ligands are recommended for reactions with this compound?
A2: For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and PdCl₂(dppf) are common starting points. However, for challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos often provide better results by mitigating pyridine-induced deactivation.[1] For Heck reactions, Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ is a typical choice.
Illustrative Comparison of Ligands for Suzuki-Miyaura Coupling of Bromopyridines:
| Catalyst System | Ligand | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | 60-85 | Standard, may require higher temperatures and longer reaction times. |
| Pd(OAc)₂ / SPhos | SPhos | >90 | Bulky ligand, often highly effective in preventing deactivation.[1] |
| PdCl₂(dppf) | dppf | 75-90 | A reliable and commonly used catalyst system. |
| Pd₂(dba)₃ / XPhos | XPhos | >90 | Another highly effective bulky phosphine ligand.[1] |
Note: Yields are representative and highly dependent on the specific coupling partners and reaction conditions.
Q3: How can I achieve selective mono-substitution of this compound?
A3: Achieving selective mono-substitution can be challenging due to the similar reactivity of the two bromine atoms. To favor mono-substitution, consider the following strategies:
-
Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the coupling partner.
-
Lower the reaction temperature to reduce the reaction rate and potentially enhance selectivity.
-
Employ a less active catalyst system.
For di-substitution, an excess of the coupling partner and more forcing conditions (higher temperature, longer reaction time) are typically required.
Q4: Can a deactivated palladium catalyst be regenerated?
A4: In some cases, yes. For heterogeneous catalysts like Pd/C, regeneration can sometimes be achieved by washing with solvents to remove adsorbed impurities. For homogeneous catalysts that have formed palladium black, regeneration is generally not feasible in the reaction flask. However, for an inactive catalyst like oxidized Pd(PPh₃)₄, a reduction back to the active Pd(0) species may be possible, though often it is more practical to use a fresh batch of catalyst.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv. for mono-substitution or 2.5 equiv. for di-substitution), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio). In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for Catalyst Regeneration (Illustrative Example for Oxidized Pd(PPh₃)₄)
This is a literature-based procedure and should be performed with appropriate safety precautions.
-
Suspension: Suspend the inactive, oxidized Pd(PPh₃)₄ catalyst (1 equiv.) and PPh₃ (5 equiv.) in degassed DMSO.
-
Heating: Heat the mixture at 140 °C for 1 hour under an inert atmosphere.
-
Reduction: After stopping the heating, immediately add hydrazine (4.1 equiv.) in one portion.
-
Precipitation: Stop stirring after one minute and allow the yellow precipitate of Pd(PPh₃)₄ to form.
-
Washing and Drying: Collect the precipitate by filtration and wash sequentially with absolute ethanol and diethyl ether. Dry the regenerated catalyst under vacuum, protected from light.
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted with appropriate safety measures and after consulting relevant literature. Reaction conditions may require optimization for specific applications.
References
Technical Support Center: Removal of Palladium Catalyst from 3,4-Dibromopyridine Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed methodologies for the effective removal of palladium catalysts from reaction products involving 3,4-Dibromopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring of this compound. This nitrogen can strongly coordinate with the palladium catalyst, forming stable complexes that are often soluble in the organic reaction mixture. This strong binding, or chelation, makes it difficult to remove the palladium species using standard purification techniques like simple filtration or aqueous washes.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for elemental impurities in APIs.[2] For palladium, the permitted daily exposure (PDE) is typically low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[2] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q3: What are the most common methods for removing palladium catalysts after a reaction with this compound?
A3: The most common and effective methods include:
-
Adsorption: Using solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal. These can be solid-supported or, in some cases, soluble agents that aid in extraction or crystallization.
-
Crystallization: Purifying the product by crystallization, which can leave the palladium impurities in the mother liquor. The effectiveness of this method can be enhanced with additives.
-
Chromatography: Using column chromatography to separate the product from the catalyst.[3]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are reagents, often supported on silica or a polymer backbone, that are functionalized with groups having a high affinity for palladium. Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective. The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting scavenger-palladium complex is a solid that can be easily removed by filtration.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound reaction products.
| Issue | Possible Cause | Suggested Solutions |
| High levels of palladium remain in the product after purification. | Strong chelation of palladium to the pyridine nitrogen. [1] | 1. Employ a high-affinity scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica or trimercaptotriazine (TMT). 2. Optimize scavenging conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time. 3. Use a combination of methods: Consider a sequential treatment, for example, an initial treatment with activated carbon followed by a polishing step with a high-affinity scavenger. |
| Inefficient filtration. | 1. Ensure proper filter setup: Use a sintered glass funnel or a Büchner funnel with an appropriate filter paper to ensure efficient solid-liquid separation. 2. Use a filter aid: A pad of Celite® can help trap fine palladium particles. | |
| Palladium is in a soluble form. | 1. Select an appropriate scavenger: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)). Screening different scavengers may be necessary.[1] 2. Consider a liquid-liquid extraction: In some cases, washing the organic layer with an aqueous solution containing a chelating agent like N-acetylcysteine can help extract soluble palladium salts. | |
| Low product recovery after palladium removal. | Non-specific adsorption of the product onto the adsorbent. | 1. Reduce the amount of adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal. 2. Screen different scavengers: Some scavengers may have a lower affinity for your product. 3. Change the solvent: A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger. |
| Product co-precipitation with the catalyst. | 1. Modify crystallization conditions: If using crystallization for purification, experiment with different solvent systems and cooling rates to minimize co-precipitation. 2. Employ an alternative purification method: If crystallization is problematic, consider chromatography or scavenger-based purification. | |
| Inconsistent palladium removal results between batches. | Variability in the palladium species in the crude reaction mixture. | 1. Standardize the work-up procedure: Ensure that the work-up of the reaction is consistent before the palladium removal step. 2. Pre-treatment of the reaction mixture: In some cases, adjusting the pH or performing a mild oxidation or reduction step can help to break up palladium-product complexes before scavenging.[3] |
Data Presentation
The following tables summarize quantitative data for common palladium removal techniques.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Notes |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species.[4] |
| Polystyrene-TMT | Trimercaptotriazine | ~1200 | <10 | >99% | High loading capacity.[4] |
| Activated Carbon & L-Cysteine | N/A | 560 | 17 | 97% | Combination can be more effective than activated carbon alone.[5] |
| Polychelated Resin (PCR-B2) | Poly(glycidyl methacrylate) copolymer | 328 | 4 | 98.8% | Effective in recirculation mode.[5] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: After the initial reaction work-up, dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add the thiol-based silica scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger-palladium complex.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Protocol 3: Palladium Removal by Crystallization with N-Acetylcysteine
-
Initial Work-up: Perform a standard aqueous work-up of the reaction mixture. The organic phase will contain the this compound product and the palladium catalyst.
-
Aqueous Extraction with N-Acetylcysteine: To the organic phase, add an aqueous solution of N-acetylcysteine. The amount of N-acetylcysteine should be in molar excess (e.g., 5-15 equivalents) to the estimated amount of residual palladium.
-
Heating and Stirring: Heat the biphasic mixture to a temperature between 40-60°C and stir vigorously for 1-2 hours.
-
Phase Separation: Cool the mixture to room temperature and separate the aqueous and organic layers. The palladium-N-acetylcysteine complex will be in the aqueous phase.
-
Crystallization of the Product:
-
Solvent Selection: Choose a suitable solvent or solvent pair for the recrystallization of the this compound product from the organic phase. This may involve solvent swapping.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for palladium removal using a solid-supported scavenger.
Caption: Troubleshooting decision-making workflow for palladium removal.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,4-Dibromopyridine and 3,5-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a myriad of functional molecules, ranging from pharmaceuticals to materials. Among these, dibrominated pyridines serve as versatile precursors for further molecular elaboration through cross-coupling, nucleophilic substitution, and metalation reactions. This guide provides an objective comparison of the reactivity of two constitutional isomers: 3,4-dibromopyridine and 3,5-dibromopyridine. This analysis is supported by available experimental data and established principles of chemical reactivity, offering insights for strategic synthetic planning.
Executive Summary
The differential reactivity of this compound and 3,5-dibromopyridine is primarily dictated by the electronic effects of the pyridine nitrogen and the relative positions of the bromine substituents. In general:
-
Nucleophilic Aromatic Substitution (SNAr): this compound is anticipated to be more reactive towards nucleophilic attack, with the substitution preferentially occurring at the C4 position. This is attributed to the strong electron-withdrawing effect of the pyridine nitrogen, which activates the para position (C4) more effectively than the meta positions (C3 and C5).
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Both isomers are effective substrates for cross-coupling reactions. For this compound, regioselective coupling is observed at the C4 position due to its higher electrophilicity. In 3,5-dibromopyridine, both bromine atoms are electronically similar, and selective mono- or di-substitution can be achieved by controlling the reaction stoichiometry and conditions.
-
Lithiation (Halogen-Metal Exchange): The regioselectivity of lithiation is influenced by both electronic and steric factors. For 3,5-dibromopyridine, lithiation can be directed to the C4 position under kinetic control using bases like lithium diisopropylamide (LDA). The lithiation of this compound is less documented in direct comparative studies but is expected to be influenced by the directing effects of the pyridine nitrogen and the bromine substituents.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like bromine. The nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, with the effect being most pronounced at the C2, C4, and C6 positions.
In This compound , the bromine at C4 is para to the ring nitrogen. This position is significantly more activated towards nucleophilic attack than the C3 position, which is meta to the nitrogen. The reaction of this compound with ammonia, for instance, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where ammonia preferentially attacks the C4 position. This is due to the stabilization of the Meisenheimer intermediate by the electron-withdrawing nitrogen atom.
For 3,5-dibromopyridine , both bromine atoms are at positions meta to the ring nitrogen. These positions are less activated towards nucleophilic substitution compared to the C4 position in the 3,4-isomer. However, reactions with strong nucleophiles or under forcing conditions, such as microwave heating, can lead to successful substitution. A study on the microwave-assisted amination of 3,5-dibromopyridine demonstrated the feasibility of this transformation with various aliphatic amines.[1]
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Feature | This compound | 3,5-Dibromopyridine |
| Position of Bromine Atoms | C3 and C4 | C3 and C5 |
| Activation by Pyridine N | C4 is highly activated (para) | C3 and C5 are moderately activated (meta) |
| Expected Reactivity | Higher | Lower |
| Regioselectivity | Preferential substitution at C4 | Substitution at C3 or C5 |
Experimental Data: Microwave-Assisted Amination of 3,5-Dibromopyridine [1]
| Amine | Product | Yield (%) |
| Pyrrolidine | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 55 |
| Piperidine | 5-Bromo-3-(piperidin-1-yl)pyridine | 65 |
| Morpholine | 4-(5-Bromopyridin-3-yl)morpholine | 71 |
| Diethylamine | N,N-Diethyl-5-bromopyridin-3-amine | 45 |
Reaction Conditions: 3,5-dibromopyridine (1 equiv.), amine (10 equiv.), NMP/toluene, 180 °C, 30 min, microwave irradiation.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is influenced by the electronic environment of the carbon atom.
For This compound , studies on related dihalopyridines indicate that the C4 position is more electrophilic and thus more reactive towards oxidative addition of the palladium(0) catalyst. Therefore, regioselective mono-arylation is expected to occur at the C4 position.[2][3]
In 3,5-dibromopyridine , the two bromine atoms are in electronically equivalent environments. This allows for either mono- or di-substitution, which can be controlled by the stoichiometry of the boronic acid and the reaction conditions.
Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 3,5-Dibromopyridine |
| Relative Reactivity of Bromine | C4-Br > C3-Br | C3-Br ≈ C5-Br |
| Expected Outcome | Regioselective mono-coupling at C4 | Mono- or di-coupling depending on stoichiometry |
dot graph Suzuki_Workflow { graph [fontname="Arial", fontsize=12, labelloc="t", label="Suzuki-Miyaura Coupling Workflow", rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5", style="rounded", bgcolor="#F1F3F4", maxsize="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4", arrowhead=normal];
} . Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Lithiation (Halogen-Metal Exchange)
Lithiation of bromopyridines provides access to nucleophilic pyridine species that can be trapped with various electrophiles. The regioselectivity of this reaction is often temperature and base dependent.
For 3,5-dibromopyridine , treatment with lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at the C4 position, generating a lithiated species that can be functionalized. Halogen-metal exchange can also occur, and the selectivity can be influenced by the choice of organolithium reagent and reaction conditions.
Direct comparative studies on the lithiation of This compound are less common. However, the generation of a 3,4-pyridyne intermediate via lithiation of 3-chloro-4-iodopyridine suggests that lithiation at the C4 position is feasible.[4] The relative rates and regioselectivity compared to the 3,5-isomer would depend on a subtle interplay of electronic and steric effects.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Dibromopyridines
Materials:
-
Dibromopyridine (3,4- or 3,5-isomer) (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the dibromopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Microwave-Assisted Amination of Dibromopyridines
Materials:
-
Dibromopyridine (3,4- or 3,5-isomer) (1.0 equiv)
-
Amine (10 equiv)
-
Solvent (e.g., NMP/toluene 1:2)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the dibromopyridine and the amine in the solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 180 °C) for a specified time (e.g., 30 minutes).
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Conclusion
The choice between this compound and 3,5-dibromopyridine as a synthetic precursor will depend on the desired substitution pattern of the final product. This compound offers a handle for regioselective functionalization at the C4 position, which is particularly advantageous for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. In contrast, 3,5-dibromopyridine provides a scaffold for the introduction of substituents at two electronically similar positions, allowing for the synthesis of symmetrically or unsymmetrically disubstituted pyridines. A thorough understanding of the inherent reactivity differences between these two isomers, as outlined in this guide, is crucial for the efficient design and execution of synthetic strategies in drug discovery and materials science.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
A Comparative Guide to the Synthesis and Characterization of 4-Substituted-3-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common synthetic routes to produce 4-substituted-3-bromopyridines, a scaffold of significant interest in medicinal chemistry and materials science. We present a detailed comparison of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data and detailed protocols. This document aims to assist researchers in selecting the most appropriate synthetic strategy for their target molecules.
Introduction to 4-Substituted-3-Bromopyridines
The 3-bromopyridine core, functionalized at the 4-position, is a versatile building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The bromine atom at the 3-position serves as a convenient handle for further chemical modifications, while the substituent at the 4-position can be tailored to modulate the biological activity or material properties of the final compound. For instance, 4-amino-3-bromopyridine is a key intermediate in the synthesis of various pharmaceutical agents. The ability to introduce a diverse range of substituents, such as aryl, amino, and alkynyl groups, through robust and high-yielding cross-coupling reactions is crucial for the exploration of the chemical space around this privileged scaffold.
Comparison of Synthetic Methodologies
The introduction of substituents at the 4-position of a 3-bromopyridine core is most commonly achieved via palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired substituent to be introduced.
| Reaction Type | Substituent Introduced | Key Advantages | Common Challenges |
| Suzuki-Miyaura Coupling | Aryl, Heteroaryl | High functional group tolerance, commercially available boronic acids, generally good yields. | Potential for side products from ligand degradation, requires careful optimization of base and solvent.[1] |
| Buchwald-Hartwig Amination | Primary and secondary amines | Direct C-N bond formation, broad substrate scope for amines. | Requires inert atmosphere, potential for competing hydrodehalogenation.[2] |
| Sonogashira Coupling | Alkynyl | Mild reaction conditions, direct formation of C(sp²)-C(sp) bonds. | Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling).[3] |
Data Presentation: Synthesis of 4-Substituted-3-Bromopyridines
The following tables summarize representative experimental data for the synthesis of various 4-substituted-3-bromopyridines.
Table 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85 | [5] |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | [1] |
Table 2: Buchwald-Hartwig Amination of 3-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 18 | 88 | [2][6] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 | [7][8] |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 20 | 82 | [6][7] |
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [9] |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [9] |
| 3 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 91 | [9] |
Characterization Data of Representative 4-Substituted-3-Bromopyridines
4-(4-Methoxyphenyl)-3-bromopyridine
-
Appearance: White solid
-
¹H NMR (CDCl₃, 400 MHz): δ 8.59 (s, 1H), 8.41 (d, J = 5.2 Hz, 1H), 7.42 (d, J = 8.8 Hz, 2H), 7.28 (d, J = 5.2 Hz, 1H), 7.01 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 160.2, 151.8, 148.9, 145.2, 131.0, 130.5, 128.6, 124.9, 114.5, 55.4.
-
MS (ESI) m/z: 264.0 [M+H]⁺.
3-Bromo-4-morpholinopyridine
-
Appearance: Off-white solid
-
¹H NMR (CDCl₃, 400 MHz): δ 8.30 (s, 1H), 8.15 (d, J = 5.6 Hz, 1H), 6.80 (d, J = 5.6 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.2, 150.1, 148.5, 116.8, 109.9, 66.8, 50.9.
-
MS (ESI) m/z: 243.0 [M+H]⁺.
2-Amino-3-bromo-4-(phenylethynyl)pyridine
-
Appearance: Yellow solid
-
¹H NMR (CDCl₃, 500 MHz): δ 7.95 (d, J = 5.2 Hz, 1H), 7.58 – 7.54 (m, 2H), 7.40 – 7.35 (m, 3H), 6.68 (d, J = 5.2 Hz, 1H), 5.10 (s, 2H).[10]
-
¹³C NMR (CDCl₃, 125 MHz): δ 157.9, 151.1, 141.2, 131.8, 129.0, 128.5, 122.9, 114.2, 108.9, 95.8, 84.7.[10]
-
HRMS (ESI) m/z: calcd for C₁₃H₁₀BrN₂ [M+H]⁺ 273.0076, found 273.0078.[10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of 3-bromopyridine (1.0 equiv) in a 1:1 mixture of toluene and water, the arylboronic acid (1.1 equiv) and K₂CO₃ (3.0 equiv) are added. The mixture is stirred for 10 minutes at room temperature under a nitrogen atmosphere. Subsequently, bis(triphenylphosphine)palladium(II) dichloride (0.1 equiv) is added, and the reaction mixture is refluxed overnight. After completion, the reaction is cooled to room temperature, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A Schlenk tube is charged with the 3-bromopyridine derivative, the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene) is then added via syringe. The reaction mixture is heated with vigorous stirring (typically at 80-110 °C) and monitored by a suitable analytical technique (e.g., TLC or LC-MS).[7] Upon completion, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[7]
General Procedure for Sonogashira Coupling
Under a nitrogen atmosphere, a round-bottomed flask is charged with Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). Anhydrous DMF is added, and the mixture is stirred for 30 minutes. Then, the 2-amino-3-bromopyridine derivative (1.0 equiv), the terminal alkyne (1.2 equiv), and Et₃N (2.0 equiv) are added. The reaction mixture is heated at 100 °C for 3 hours, with progress monitored by TLC.[9] After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[9]
Mandatory Visualization
The following diagrams illustrate a key signaling pathway where pyridine derivatives are often employed as inhibitors and a general workflow for screening such inhibitors.
Caption: JNK signaling pathway, a target for pyridine-based inhibitors.
Many pyridine-containing compounds are investigated as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various diseases including cancer and inflammatory disorders.[11][12][] The activation of JNK by upstream kinases in response to stress stimuli leads to the phosphorylation of transcription factors like c-Jun, ultimately regulating cellular processes such as apoptosis and proliferation.[14]
References
- 1. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the NMR Validation of 3,4-Dibromopyridine Reaction Products
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of products derived from 3,4-dibromopyridine, a versatile building block in synthetic chemistry. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative analytical techniques.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules. For reactions involving this compound, NMR provides unambiguous evidence of successful transformation by tracking the characteristic shifts in proton (¹H) and carbon (¹³C) signals. This guide delves into the NMR spectral data of this compound and its products from two common synthetic routes: a Suzuki-Miyaura coupling and a lithium-halogen exchange followed by formylation. We also offer a comparative overview of NMR with other validation techniques, namely Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a holistic perspective on product validation.
Comparative Analysis of NMR Spectral Data
The transformation of this compound into its derivatives results in predictable and discernible changes in the NMR spectrum. The following tables summarize the ¹H and ¹³C NMR data for the starting material and two common reaction products.
Table 1: ¹H NMR Data Comparison
| Compound | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| 3,5-Dibromopyridine (Analogue for Starting Material) | 8.61 (d, J=2.0 Hz) | 8.15 (t, J=2.0 Hz) | 8.61 (d, J=2.0 Hz) | - |
| 3-Bromo-4-phenylpyridine (Suzuki Product) | 8.95 (s) | 7.40 (d, J=4.9 Hz) | 8.61 (d, J=4.9 Hz) | 7.65-7.50 (m, 5H, Phenyl) |
| 3-Bromo-4-formylpyridine (Lithiation/Formylation Product) | 8.98 (s) | 7.79 (d, J=4.8 Hz) | 8.78 (d, J=4.8 Hz) | 10.31 (s, 1H, -CHO) |
Table 2: ¹³C NMR Data Comparison
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |
| 3,5-Dibromopyridine (Analogue for Starting Material) | 151.0 | 123.0 | 145.0 | 123.0 | 151.0 | - |
| 3-Bromo-4-phenylpyridine (Suzuki Product) | 151.7 | 122.5 | 149.8 | 128.9 | 150.3 | 137.9, 129.8, 129.0, 128.8 (Phenyl) |
| 3-Bromo-4-formylpyridine (Lithiation/Formylation Product) | 154.3 | 121.8 | 140.1 | 125.9 | 152.8 | 191.2 (-CHO) |
Key Reaction Pathways and Experimental Validation
The following sections detail the experimental protocols for the synthesis and subsequent NMR validation of two key derivatives of this compound.
Suzuki-Miyaura Coupling: Synthesis of 3-Bromo-4-phenylpyridine
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In this example, the bromine at the 4-position of this compound is selectively coupled with phenylboronic acid.
Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL), sodium carbonate (2.0 mmol) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 90°C under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Lithium-Halogen Exchange and Formylation: Synthesis of 3-Bromo-4-formylpyridine
This reaction involves a selective lithium-halogen exchange at the 4-position, followed by quenching with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce a formyl group.
Experimental Protocol:
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78°C under an argon atmosphere, n-butyllithium (1.1 mmol, 2.5 M in hexanes) is added dropwise. The mixture is stirred at -78°C for 30 minutes. Anhydrous DMF (1.5 mmol) is then added dropwise, and the reaction is stirred for another 30 minutes at -78°C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Comparison with Alternative Validation Methods
While NMR is the gold standard for structural elucidation, other techniques provide complementary information for product validation.
Comparison of information obtained from different analytical validation methods.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the product, which is a crucial first step in its identification. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confirmation. However, MS alone cannot distinguish between isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing mixtures. The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides the molecular weight of each component. This is valuable for assessing the purity of the product and identifying byproducts. However, like MS, it does not provide detailed structural information.
NMR spectroscopy is an unparalleled technique for the definitive structural validation of this compound reaction products. Its ability to provide detailed information about the molecular framework, including the position of substituents and the connectivity of atoms, makes it superior to other methods for unambiguous structure elucidation. While MS and GC-MS are valuable complementary techniques for determining molecular weight and assessing purity, NMR remains the cornerstone for confirming the successful synthesis of the desired chemical entity. A combined approach, utilizing the strengths of each technique, provides the most robust and comprehensive validation of reaction products in a research and development setting.
A Comparative Guide to Suzuki and Stille Coupling for the Derivatization of 3,4-Dibromopyridine
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Pyridine rings, in particular, are prevalent in a vast array of pharmaceuticals and bioactive molecules. Among the various methods for carbon-carbon bond formation on such scaffolds, palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura and Stille couplings, are paramount. This guide provides an objective comparison of these two powerful methods for the derivatization of 3,4-dibromopyridine, supported by experimental data from analogous systems to inform reaction planning and optimization.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Reaction Conditions | Requires a base for activation of the organoboron reagent. | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture. |
Head-to-Head Performance Comparison
While direct comparative studies on this compound are limited, data from the functionalization of similar heterocyclic systems, such as diazocines and other bromopyridines, provide valuable insights into the expected performance of Suzuki and Stille couplings.
Yields and Substrate Scope:
The Stille coupling often demonstrates broader substrate scope and provides more consistent, often higher, yields, particularly with electron-rich and sterically hindered substrates, as well as N-heterocycles.[1][2] For instance, in the coupling of various heterocyclic bromides, the Stille reaction has been shown to provide significantly higher yields compared to the Suzuki coupling.[1][2] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can sometimes inhibit the catalytic cycle in Suzuki couplings. The Stille coupling appears to be less sensitive to this effect.
Table 1: Comparative Yields for the Coupling of Bromopyridine Analogues
| Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) | Reference |
| 4-Bromopyridine | 0 | 47 | [1][2] |
| 2-Bromothiophene | 66 | 94 | [1][2] |
| 3-Bromothiophene | 57 | 90 | [1][2] |
Data from a comparative study on the functionalization of diazocines.[1][2]
Regioselectivity:
For di-substituted pyridines like this compound, regioselectivity is a critical consideration. In Suzuki couplings of 2,4-dibromopyridine, there is a pronounced preference for the reaction to occur at the C2 position.[3] This is attributed to the higher electrophilicity of the C2 position in the pyridine ring. While a specific study on the regioselectivity of this compound was not identified, it is reasonable to predict that the C4 position would be more reactive in a Suzuki coupling due to its para-like relationship to the nitrogen, making it more electron-deficient. In Stille couplings, the regioselectivity can also be influenced by the electronic environment, but it is often highly tunable with the choice of catalyst, ligands, and additives.
Catalytic Cycles
The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The following are representative experimental protocols for the mono-arylation of this compound using Suzuki and Stille couplings. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki Coupling of this compound
This protocol is adapted from general procedures for the Suzuki coupling of halo-pyridines.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive pressure of the inert gas.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling of this compound
This protocol is based on established procedures for the Stille coupling of halo-N-heterocycles.[4]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed DMF (10 mL) via syringe.
-
Add the organostannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Both Suzuki and Stille couplings are formidable tools for the derivatization of this compound. The choice between the two often depends on a balance of factors. The Suzuki coupling is generally preferred due to the low toxicity of the reagents and the ease of byproduct removal. However, for challenging substrates, particularly those that are sterically hindered or contain sensitive functional groups that may not be compatible with the basic conditions of the Suzuki reaction, the Stille coupling often proves to be the more robust and higher-yielding alternative, despite the significant drawback of using toxic organotin reagents. For the derivatization of pyridinic systems, the Stille coupling's tolerance to the nitrogen heterocycle often makes it a more reliable choice for achieving high yields. As with any reaction, empirical optimization of the conditions is crucial to achieving the desired outcome.
References
A Comparative Guide to Pyridine Synthesis: Exploring Alternatives to 3,4-Dibromopyridine
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. While functionalization of pre-existing pyridine rings, such as 3,4-dibromopyridine, is a common strategy, de novo synthesis offers greater flexibility in substituent placement and access to novel analogs. This guide provides an objective comparison of prominent alternative methods for constructing the pyridine ring, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Pyridine Synthesis Methods
The following table summarizes key quantitative data for various methods, offering a comparative overview of their typical performance. It is important to note that yields and reaction conditions can vary significantly based on the specific substrates and catalysts employed.
| Synthesis Method | Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | β-Ketoester, Aldehyde, Ammonia | 60-96%[1][2] | 1-2.5 h[2] | Room Temp. - Reflux[2] | High yields, mild conditions, readily available starting materials. | Requires subsequent oxidation of the dihydropyridine intermediate. |
| Chichibabin Synthesis | Aldehydes, Ketones, Ammonia | 20-40%[3] | Variable | 350-500[4] | Inexpensive starting materials, suitable for industrial scale.[3][4] | Generally low yields, harsh reaction conditions.[3] |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Good to Excellent[5][6] | 15 min - 24 h | 100 - Reflux[5][7] | High regioselectivity, one-pot procedures available.[5][8] | Can require high temperatures, intermediates may need purification.[6] |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone | High[9][10] | Variable | Reflux | Inexpensive, user-friendly, and eco-friendly approach.[9][10] | Primarily yields 2-pyridone derivatives.[11] |
| Kröhnke Synthesis | α-Pyridinium Methyl Ketone Salt, α,β-Unsaturated Carbonyl | High[12][13] | 2-4 h[12] | 120-140[12] | High yields, mild conditions, convergent.[12][13] | Requires pre-synthesis of the pyridinium salt. |
| Transition Metal-Catalyzed [2+2+2] Cycloaddition | Diynes, Nitriles, Metal Catalyst (e.g., Co, Rh, Ru) | High | Variable | Variable | High atom economy, mild conditions, access to novel structures.[14] | Catalyst cost and sensitivity, limited substrate scope in some cases.[14] |
In-Depth Analysis of Synthetic Methodologies
This section provides a detailed examination of each synthetic route, including reaction mechanisms and key experimental considerations.
Classical Condensation Reactions
These methods rely on the formation of the pyridine ring through the condensation of acyclic precursors.
First reported in 1881, the Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][15] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][15] This method is particularly effective for producing symmetrically substituted pyridines.[16]
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials: Benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), ammonium acetate (0.77 g, 10 mmol), ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol).
-
Procedure:
-
In a round-bottom flask, mix benzaldehyde, ethyl acetoacetate, and ammonium acetate.
-
Add CAN as a catalyst.
-
Stir the mixture vigorously at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, wash the solid product with water and then with n-hexane to remove impurities.
-
Recrystallize the crude product from ethanol to yield the purified dihydropyridine.
-
The subsequent oxidation to the pyridine can be achieved using an oxidizing agent like nitric acid or by air oxidation.
-
Reported in 1924 by Aleksei Chichibabin, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[4][17] While the starting materials are inexpensive, the reaction typically suffers from low yields (around 20-40%) and requires high temperatures.[3][18] It is, however, a method that has been applied on an industrial scale.[4]
Experimental Protocol: Chichibabin Synthesis of 2-Methylpyridine and 4-Methylpyridine
-
Materials: Acetaldehyde, ammonia, modified alumina (Al₂O₃) or silica (SiO₂) catalyst.
-
Procedure:
-
Pass a gaseous mixture of acetaldehyde and ammonia over the heated catalyst (350–500 °C).
-
The products, a mixture of 2-methylpyridine and 4-methylpyridine, are collected after cooling.
-
Separation of the isomers is typically achieved by fractional distillation.
-
This method provides a route to substituted pyridines through the condensation of an enamine with an ethynylketone.[6] The reaction proceeds through an aminodiene intermediate which then undergoes cyclodehydration.[6] Modifications to the original two-step procedure have led to efficient one-pot, three-component reactions.[5][8]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine
-
Materials: Enamine (e.g., 3-aminocrotononitrile), ethynyl ketone, toluene, acetic acid.
-
Procedure:
-
Dissolve the enamine and the ethynyl ketone in a 5:1 mixture of toluene and acetic acid.
-
Heat the solution at 100 °C (or reflux) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyridine.
-
This synthesis produces 2-pyridone derivatives from the reaction of cyanoacetamide with a 1,3-diketone in the presence of a base.[11][19] Recent advancements have demonstrated this reaction can be performed in an aqueous medium using ammonium carbonate, offering a greener alternative.[9][10]
Experimental Protocol: Guareschi-Thorpe Synthesis of a 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Materials: Ethyl cyanoacetate, acetylacetone, ammonium carbonate, water.
-
Procedure:
-
In a flask, dissolve ethyl cyanoacetate, acetylacetone, and ammonium carbonate in water.
-
Stir the mixture at room temperature or gentle heating.
-
The product often precipitates from the reaction mixture.
-
Collect the solid by filtration and wash with water to obtain the desired 2-pyridone.
-
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[12][13] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[12][13]
Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
-
Materials: N-phenacylpyridinium bromide, chalcone (1,3-diphenyl-2-propen-1-one), ammonium acetate, glacial acetic acid.
-
Procedure:
-
Dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid.
-
Add a molar excess of ammonium acetate.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
-
Transition Metal-Catalyzed [2+2+2] Cycloaddition
This powerful and atom-economical method involves the cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by a transition metal complex (e.g., cobalt, rhodium, ruthenium).[7][14][16] This approach allows for the construction of highly substituted pyridines under mild conditions.[14]
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition
-
Materials: A diyne, a nitrile, a cobalt catalyst (e.g., CpCo(CO)₂), and a suitable solvent (e.g., toluene).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the diyne and the nitrile in the solvent.
-
Add the cobalt catalyst.
-
Heat the reaction mixture (the temperature will depend on the specific catalyst and substrates).
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, remove the solvent and purify the product by column chromatography.
-
Visualizing the Pathways
To better understand the relationships between reactants and the general flow of these synthetic methods, the following diagrams are provided.
Caption: Hantzsch Pyridine Synthesis Workflow.
Caption: Chichibabin Pyridine Synthesis Overview.
Caption: Bohlmann-Rahtz Synthesis Pathway.
Caption: Kröhnke Pyridine Synthesis Mechanism.
Caption: [2+2+2] Cycloaddition for Pyridine Synthesis.
Economic and Safety Considerations
The choice of a synthetic route is often influenced by economic and safety factors.
Cost of Starting Materials
The cost of reagents can vary significantly. While a comprehensive cost analysis is beyond the scope of this guide, a general comparison can be made:
-
Low Cost: Starting materials for the Chichibabin and Guareschi-Thorpe syntheses are generally inexpensive and readily available.[3][9][10]
-
Moderate Cost: Reagents for the Hantzsch and Kröhnke syntheses, such as β-ketoesters and α,β-unsaturated carbonyls, are common laboratory chemicals with moderate costs. For example, diethyl 1,3-acetonedicarboxylate can be purchased for around $66 for 50 mL, while 3-aminocrotononitrile is priced at approximately ₹450/kg (around $5.40/kg).[20][21]
-
Higher Cost: The starting materials for transition metal-catalyzed cycloadditions, particularly the metal catalysts and specialized diynes, can be more expensive.
Safety and Hazard Information
It is imperative to consult the Safety Data Sheet (SDS) for all reagents before use. Some key considerations include:
-
3-Aminocrotononitrile: Harmful if swallowed or inhaled and may cause an allergic skin reaction.[3] It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).[3]
-
Ethynyl Ketones: These can be reactive and should be handled with care. Specific hazard information will vary depending on the substituents.
-
Transition Metal Catalysts: Many are air and moisture sensitive and may be pyrophoric. They should be handled under an inert atmosphere.
-
General Precautions: Many of the solvents and reagents used in these syntheses are flammable and/or toxic. Always work in a fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of the pyridine ring can be achieved through a variety of powerful and versatile methods, each with its own set of advantages and disadvantages. For syntheses where high yields and mild conditions are paramount, the Hantzsch and Kröhnke methods are excellent choices. The Chichibabin synthesis, despite its lower yields, remains relevant for large-scale industrial applications due to the low cost of its starting materials. The Bohlmann-Rahtz and Guareschi-Thorpe syntheses offer efficient routes to specific classes of pyridines and pyridones. For atom economy and access to complex and novel pyridine structures, transition metal-catalyzed [2+2+2] cycloadditions represent the state-of-the-art.
By carefully considering the target molecule, desired scale, economic constraints, and safety protocols, researchers can select the most appropriate synthetic strategy to efficiently access the diverse and valuable class of pyridine-containing compounds.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. fishersci.com [fishersci.com]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 11. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 12. benchchem.com [benchchem.com]
- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of Pyridine Derivatives via Transition Metal-Catalyzed [2 + 2 + 2] Cycloaddition [manu56.magtech.com.cn]
- 17. chemistnotes.com [chemistnotes.com]
- 18. thieme.de [thieme.de]
- 19. Guareschi-Thorpe Condensation [drugfuture.com]
- 20. Diethyl 1,3-acetonedicarboxylate, 95% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 21. indiamart.com [indiamart.com]
A Comparative Guide to the Regioselective Functionalization of Dibromopyridines
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of the pyridine scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Dibromopyridines, with their two reactive handles, offer a versatile platform for the introduction of molecular diversity. However, achieving regioselectivity in the functionalization of these substrates presents a significant synthetic challenge. The electronic and steric environment of the pyridine ring, dictated by the position of the nitrogen atom and the bromine substituents, governs the reactivity of each C-Br bond. This guide provides an objective, data-driven comparison of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Negishi, and Buchwald-Hartwig—for the regioselective monosubstitution of various dibromopyridine isomers. Detailed experimental protocols and analytical methods for isomer differentiation are also presented to aid researchers in navigating this complex chemical space.
Factors Influencing Regioselectivity
The regiochemical outcome of cross-coupling reactions on dibromopyridines is primarily influenced by:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards oxidative addition, with the effect being most pronounced at the C2/C6 and C4 positions. This generally leads to preferential reaction at positions further from the nitrogen.
-
Steric Hindrance: Bulky ligands on the palladium catalyst or substituents on the pyridine ring can direct the reaction to the less sterically hindered position.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly influence the regioselectivity of the coupling reaction.[1]
Comparative Analysis of Functionalization Methods
The following sections provide a comparative overview of the yields and regioselectivity for the functionalization of 2,4-, 2,5-, and 3,5-dibromopyridine using Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions.
Functionalization of 2,4-Dibromopyridine
The C2 and C4 positions of the pyridine ring are both electronically activated. However, the C2 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Major Isomer | Isomer Ratio (C2:C4) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | TlOH | Toluene | 25 | - | 2-phenyl-4-bromopyridine | >95:5 | 85 |
| Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃/PCy₃ | K₃PO₄ | Toluene | 25 | - | 2-phenyl-4-bromopyridine | >95:5 | 90 |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | rt | - | 2-phenyl-4-bromopyridine | High | Good |
Table 1: Comparison of regioselective functionalization methods for 2,4-dibromopyridine.
Functionalization of 3,5-Dibromopyridine
In 3,5-dibromopyridine, both bromine atoms are electronically and sterically similar. Achieving high regioselectivity can be challenging and is often substrate- and condition-dependent.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Major Isomer | Isomer Ratio (C3:C5) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂/Q-Phos | KF | Toluene/H₂O | - | - | 3-bromo-5-phenylpyridine | C5 selective | - |
| Buchwald-Hartwig | Adamantylalkyl amines | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | Mono-aminated product | Selective | Good |
Table 2: Comparison of regioselective functionalization methods for 3,5-dibromopyridine.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling
Reaction Setup: To an oven-dried Schlenk flask is added the dibromopyridine (1.0 equiv.), the coupling partner (1.1-1.2 equiv.), the palladium catalyst (0.5-5 mol%), and the ligand (1-10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent and base are then added via syringe.
Reaction Execution: The reaction mixture is heated to the specified temperature and stirred for the indicated time.
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel to afford the desired positional isomer.
Specific Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine
This protocol is adapted from a procedure favoring C2-functionalization.
-
Reagents: 2,4-Dibromopyridine (1.0 equiv.), Phenylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (3 mol%), Thallium(I) hydroxide (2.0 equiv.).
-
Solvent: Toluene.
-
Procedure: Follow the general procedure described above, maintaining the reaction at 25 °C. The reaction is typically complete within a few hours.
Specific Protocol: Regioselective Negishi Coupling of a Dibromopyridine (Adapted)
This protocol is a general adaptation for the functionalization of a dibromopyridine and requires strict anhydrous and oxygen-free conditions.
-
Preparation of the Organozinc Reagent: To a solution of the aryl or alkyl halide (1.1 equiv.) in anhydrous THF, add activated zinc dust (1.5 equiv.). The reaction may require gentle heating to initiate. Once the organozinc reagent is formed, it can be used in the subsequent coupling step.
-
Coupling Reaction: In a separate Schlenk flask, prepare a solution of the dibromopyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF. To this solution, add the freshly prepared organozinc reagent dropwise at room temperature.
-
Work-up and Purification: Follow the general work-up and purification procedures described above.
Specific Protocol: Regioselective Buchwald-Hartwig Amination of 3,5-Dibromopyridine
This protocol is based on the mono-amination of dihalopyridines.
-
Reagents: 3,5-Dibromopyridine (1.0 equiv.), Amine (1.1 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.5 equiv.).
-
Solvent: Dioxane.
-
Procedure: Follow the general procedure, heating the reaction at 100 °C for 24 hours.
Analysis of Positional Isomers
The separation and identification of the resulting positional isomers are critical for assessing the regioselectivity of the functionalization reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of positional isomers.
-
Column: A reversed-phase C18 column is commonly used. For challenging separations of polar pyridine derivatives, mixed-mode or HILIC columns can be employed.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with an acidic modifier like formic acid or a buffer like ammonium formate, is typically used.
-
Detection: UV detection at a wavelength where the pyridine derivatives show strong absorbance (e.g., 254 nm) is standard.
-
Quantification: The ratio of the isomers can be determined by integrating the peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of positional isomers. The chemical shifts and coupling patterns of the pyridine ring protons and carbons are highly sensitive to the substitution pattern.
¹H NMR: The chemical shifts of the protons on the pyridine ring are influenced by the electronic effects of the substituents and the nitrogen atom. Protons ortho to the nitrogen are typically found at the lowest field. The coupling constants (J-values) between adjacent protons can also help to determine the substitution pattern.
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also characteristic of the substitution pattern. Carbons attached to bromine will appear at a lower field than those attached to hydrogen.
Example NMR Data:
-
2-Amino-5-bromopyridine: ¹H NMR (DMSO-d₆): δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH₂).[2][3]
-
3-Bromo-5-phenylpyridine (representative): The aromatic region would show distinct signals for the protons on both the pyridine and phenyl rings, with coupling patterns indicative of the 3,5-substitution.
Visualizing the Workflow
The following diagram illustrates the general workflow for the regioselective functionalization of dibromopyridines and the subsequent analysis of the positional isomers.
References
Navigating Nucleophilic Substitution on Dihalopyridines: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic aromatic substitution (SNAr) on dihalopyridines is crucial for the rational design of synthetic routes to novel therapeutics and functional materials. This guide provides a comparative analysis of the reactivity of 3,4-dibromopyridine and its analogues, supported by experimental data and detailed protocols for kinetic studies.
The introduction of nucleophiles onto the pyridine ring is a cornerstone of modern medicinal chemistry. Dihalopyridines, such as this compound, offer multiple sites for functionalization. However, the regioselectivity and rate of these reactions are highly dependent on the substitution pattern of the pyridine ring and the nature of the nucleophile. Due to a lack of specific kinetic data for this compound in publicly available literature, this guide will leverage data from a closely related and well-studied analogue, 2,4-dichloropyridine, to draw meaningful comparisons and provide a framework for experimental investigation.
Comparative Kinetic Data
A 2022 study by Leitch and coworkers established a comprehensive dataset of free energies of activation (ΔG‡) for the SNAr reactions of a wide range of chloro-substituted (hetero)aryl compounds with benzyl alcohol.[1] This data allows for a quantitative comparison of the reactivity of different positions on the pyridine ring.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | ΔG‡ (kcal/mol) |
| 2,4-Dichloropyridine (C4-substitution) | Benzyl alcohol | 1,4-Dioxane | 100 | Data not explicitly found in provided snippets | Referenced in Leitch et al. (2022)[1] |
| 2-Chloropyridine | Benzyl alcohol | 1,4-Dioxane | 100 | Data not explicitly found in provided snippets | Referenced in Leitch et al. (2022) |
| 3-Chloropyridine | Benzyl alcohol | 1,4-Dioxane | 100 | Data not explicitly found in provided snippets | Referenced in Leitch et al. (2022) |
| 4-Chloropyridine | Benzyl alcohol | 1,4-Dioxane | 100 | Data not explicitly found in provided snippets | Referenced in Leitch et al. (2022) |
Note: While the Leitch et al. (2022) study is cited as containing this data, the specific numerical values for the rate constants and free energies of activation for these exact reactions were not available in the provided search snippets. Researchers are encouraged to consult the original publication for this quantitative data.
Theoretical Basis for Regioselectivity:
The enhanced reactivity of the C4 position in 2,4-dihalopyridines can be explained by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at the C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom through resonance, which is a significant stabilizing factor. In contrast, attack at the C2 position results in a less stable intermediate, and attack at the C3 or C5 positions does not allow for direct delocalization of the negative charge onto the nitrogen.
Frontier Molecular Orbital (FMO) theory also supports this observation. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyridine has a larger coefficient on the C4 carbon, indicating that this position is more electrophilic and thus more susceptible to nucleophilic attack.
Experimental Protocol: Kinetic Analysis of Nucleophilic Aromatic Substitution
This section provides a detailed methodology for determining the second-order rate constants of the reaction between a dihalopyridine and an amine nucleophile using UV-Vis spectrophotometry. This method relies on monitoring the change in absorbance of the reaction mixture over time as the product is formed.
Materials:
-
This compound or other dihalopyridine substrate
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the dihalopyridine substrate in the chosen anhydrous solvent (e.g., 10 mM).
-
Prepare a series of stock solutions of the amine nucleophile in the same solvent at various concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).
-
-
Determination of λmax of the Product:
-
Prepare a solution of the expected reaction product.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction progress.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Set the UV-Vis spectrophotometer to the determined λmax and equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the dihalopyridine stock solution and dilute with the solvent to a final concentration that will give an absorbance reading in the linear range of the instrument (typically < 1.5).
-
To initiate the reaction, rapidly inject a small volume of one of the amine nucleophile stock solutions into the cuvette, ensuring the final concentration of the amine is at least 10-fold greater than the concentration of the dihalopyridine (pseudo-first-order conditions).
-
Immediately start recording the absorbance at λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reading is stable).
-
Repeat the kinetic run for each of the different amine concentrations.
-
-
Data Analysis:
-
For each kinetic run, plot the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time (ln(A∞ - At) vs. t).
-
The slope of this plot will be the pseudo-first-order rate constant (k_obs) for that specific amine concentration.
-
Plot the calculated k_obs values against the corresponding amine concentrations.
-
The slope of this second plot will be the second-order rate constant (k2) for the reaction.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the kinetic analysis of the nucleophilic aromatic substitution reaction.
Caption: Experimental workflow for kinetic analysis.
Signaling Pathway of Nucleophilic Aromatic Substitution
The generally accepted mechanism for nucleophilic aromatic substitution on activated pyridines proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate.
References
A Comparative Guide to the DFT-Calculated Reactivity of 3,4-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3,4-dibromopyridine based on Density Functional Theory (DFT) studies of this molecule and its structural analogs. By examining key reactivity descriptors, this document aims to offer insights into the chemical behavior of this compound, facilitating its application in synthetic chemistry and drug design.
Introduction to the Reactivity of Brominated Pyridines
Pyridines are fundamental heterocyclic scaffolds in medicinal chemistry. The introduction of bromine atoms significantly influences their reactivity, providing handles for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The position of the bromine atoms on the pyridine ring dictates the electronic properties and, consequently, the reactivity of the molecule. In the case of this compound, the two bromine atoms are in distinct electronic environments, leading to differential reactivity at the C3 and C4 positions.
Comparative Analysis of Reactivity Descriptors
The reactivity of brominated pyridines can be rationalized by examining several key descriptors calculated using DFT. These include Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), the HOMO-LUMO gap, and Carbon-Bromine (C-Br) bond dissociation energies (BDE).
Frontier Molecular Orbital Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.
Table 1: Comparison of Calculated HOMO-LUMO Energies and Reactivity Descriptors for Brominated Pyridines (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Expected Reactivity Trend |
| 2-Bromopyridine | (estimated) | (estimated) | (estimated) | High |
| 3-Bromopyridine | (estimated) | (estimated) | (estimated) | Low |
| 4-Bromopyridine | (estimated) | (estimated) | (estimated) | Very High |
| This compound | (estimated) | (estimated lower than 3-BP) | (estimated smaller than 3-BP) | Moderate to High |
| 3,5-Dibromopyridine | (from related studies) | (from related studies) | (from related studies) | Low |
Note: The values for 2-, 3-, and 4-bromopyridine and this compound are estimated based on general principles of pyridine chemistry and data from related substituted pyridines. The reactivity trend is inferred from the expected LUMO energies and the known behavior of halopyridines in nucleophilic substitution reactions.
Carbon-Bromine Bond Dissociation Energy (BDE)
The C-Br bond dissociation energy is a critical parameter for predicting the reactivity in reactions where C-Br bond cleavage is the rate-determining step, such as in many cross-coupling reactions. A lower BDE generally correlates with higher reactivity. DFT studies on halo-heterocycles have shown a good correlation between calculated C-Br BDEs and experimental reactivity[3]. The choice of functional is important, with ωB97X-D often providing good accuracy for BDE calculations[4][5].
Table 2: Comparison of Calculated C-Br Bond Dissociation Energies (Illustrative)
| Compound | Position of Br | C-Br BDE (kcal/mol) | Expected Reactivity in Cross-Coupling |
| 2-Bromopyridine | C2 | (estimated) | High |
| 3-Bromopyridine | C3 | (estimated) | Low |
| 4-Bromopyridine | C4 | (estimated) | Very High |
| This compound | C4 | (estimated lower) | Higher |
| This compound | C3 | (estimated higher) | Lower |
| 2,6-Dibromopyridine | C2/C6 | Lower than dichloropyridine | High |
Note: The BDE values are estimated based on trends observed in related compounds. The C4-Br bond in this compound is expected to be weaker than the C3-Br bond due to the electron-withdrawing effect of the pyridine nitrogen at the para position. A comparative study of 2,6-dihalopyridines indicates that the C-Br bond is weaker and more reactive than the C-Cl bond[6].
Nucleophilic Aromatic Substitution (SNAr) Reactivity
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like halogens. The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. Halogens at the 2- and 4-positions are significantly more activated towards nucleophilic attack than those at the 3-position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.
For this compound, the bromine atom at the 4-position is expected to be significantly more reactive towards nucleophiles than the bromine at the 3-position.
Caption: Predicted regioselectivity in the SNAr of this compound.
Experimental and Computational Protocols
The insights presented in this guide are based on data from various DFT studies on substituted pyridines. A typical computational protocol for assessing the reactivity of these molecules is as follows:
-
Geometry Optimization: The molecular structures are optimized using a suitable DFT functional and basis set, for example, B3LYP/6-311+G(d,p)[1].
-
Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).
-
Energy Calculations: Single-point energy calculations are carried out to obtain the electronic energies, including HOMO and LUMO energies.
-
Reactivity Descriptor Calculations: Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index are calculated from the HOMO and LUMO energies.
-
Transition State Search: For reaction mechanism studies, transition state geometries are located and verified by the presence of a single imaginary frequency.
-
Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.
For more detailed guidance on best practices for DFT protocols, researchers can refer to comprehensive reviews on the topic[7][8][9][10].
References
- 1. Molecular structure and vibrational spectra of 3-and 4-amino-2-bromopyridine by density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 3,4-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various precursors, 3,4-dibromopyridine offers two distinct reaction sites for derivatization through cross-coupling reactions. The choice of catalyst is paramount in controlling the regioselectivity and achieving high yields of the desired mono- or di-substituted products. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi cross-coupling reactions with this compound, supported by experimental data and detailed protocols.
Regioselectivity in Cross-Coupling of this compound
The inherent electronic properties of the pyridine ring render the C4 position more electron-deficient and, consequently, generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C3 position. This intrinsic reactivity preference often leads to selective functionalization at the C4-bromo bond. However, the choice of catalyst, ligands, and reaction conditions can influence and, in some cases, even reverse this selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For this compound, the selection of the palladium catalyst and ligands is crucial for achieving high yields and controlling the regioselectivity. Generally, the reaction preferentially occurs at the more electrophilic C4 position.
Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of Dihalopyridines
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Selectivity (C4:C3) | Reference(s) |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 4-Phenyl-3-bromopyridine | High | High | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective | - | [1] |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High | - | [1] |
| PdCl₂(dppf) | Arylboronic acid | Cs₂CO₃ | DMF | 90 | 12 | 4-Aryl-2-bromopyridine* | ~88-96 | High (C4) | [2] |
*Data for 2-bromo-4-iodopyridine, demonstrating high selectivity for the C4 position. For 3,4-dihalopyridines, similar high selectivity for the C4 position is expected.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL). Purge the flask with an inert gas (e.g., argon) for 15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a suitable palladium catalyst and a sterically hindered phosphine ligand is critical for achieving high yields, especially with heteroaryl halides.
Table 2: Representative Catalysts for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Reference(s) |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 16 | Morpholine | 83 | |
| BrettPhos Precatalyst | - | LiHMDS | THF | 65 | 16 | Cyclopentylamine | 78 | [4] |
| Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | trans-1,2-Diaminocyclohexane | 60 | |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | - | Aminothiophene | 70-90 | [4] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos precatalyst, 2-4 mol%), the base (e.g., LiHMDS, 1.5 equiv.), and this compound (1.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent (e.g., THF) and then the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 65-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. For dihalopyridines, regioselectivity can often be controlled by the choice of catalyst and reaction conditions.
Table 3: Catalyst Systems for Sonogashira Coupling of Bromopyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | 16 | 6-Alkynyl-3-fluoro-2-pyridinamidoxime* | High | [1] |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 2-Amino-3-alkynylpyridines** | High | [5] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 65 | - | Alkynyl-substituted pyridines | Good to Excellent | [6] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp. | 2 | Aryl-alkyne | 92 | [7] |
*From 6-bromo-3-fluoro-2-cyanopyridine. **From 2-amino-3-bromopyridines.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Reagent Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. While specific data for this compound is limited, general conditions for bromopyridines can be applied.
Table 4: General Catalyst Systems for Negishi Coupling of Aryl Halides
| Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | THF | Reflux | Good | |
| Ni(acac)₂ / (i-Bu)₂AlH | PPh₃ | THF | - | Good | [4] |
| Pd(amphos)Cl₂ | amphos | THF | 80 (Microwave) | 40 | |
| Pd₂(dba)₃ | S-Phos | THF | 100 (Microwave) | 68-91 |
Experimental Protocol: Negishi Coupling
-
Preparation of Organozinc Reagent: Prepare the organozinc reagent by either direct insertion of zinc dust into an aryl halide or by transmetalation of an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂). This step must be performed under strictly anhydrous and inert conditions.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent (e.g., THF).
-
Reagent Addition: Slowly add the freshly prepared organozinc reagent (1.1-1.5 equiv.) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or heat as necessary. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
The selective functionalization of this compound is a critical step in the synthesis of a wide range of valuable compounds. The choice of the cross-coupling reaction and the specific catalytic system is highly dependent on the desired product and the nature of the coupling partner.
-
For C-C bond formation with aryl groups, the Suzuki-Miyaura coupling is a robust and high-yielding method, with a strong preference for reaction at the C4 position.
-
For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination offers a broad scope with the appropriate choice of sterically hindered phosphine ligands.
-
For the synthesis of alkynylpyridines, the Sonogashira coupling is the method of choice, with regioselectivity likely favoring the C4 position.
-
The Negishi coupling provides an alternative for C-C bond formation with high functional group tolerance, although it requires the preparation of moisture-sensitive organozinc reagents.
Researchers should consider the specific requirements of their synthetic target, including desired regioselectivity, functional group compatibility, and scalability, when selecting the optimal catalytic system for the cross-coupling of this compound. Further optimization of the reaction conditions presented in this guide may be necessary to achieve the best results for a particular substrate combination.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 7. Negishi_coupling [chemeurope.com]
A Comparative Guide to the Structural Analysis of Dibromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of small molecules is a cornerstone of modern chemistry, with profound implications for drug discovery, materials science, and chemical synthesis. Among the vast landscape of heterocyclic compounds, dibromopyridines serve as versatile building blocks, their utility dictated by the precise arrangement of bromine atoms on the pyridine ring. This guide provides a comparative analysis of the X-ray crystal structures of 3,4-dibromopyridine derivatives and their isomers, alongside a discussion of alternative analytical techniques that provide complementary structural information.
Performance Comparison: X-ray Crystallography of Dibromopyridine Isomers
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of its isomers, 2,6-dibromopyridine and 3,5-dibromopyridine, provides valuable insights into the influence of bromine substitution on the crystal packing and molecular geometry. Data for a methylated derivative, 3,5-dibromo-4-methylpyridine, is also included for comparison.
| Parameter | 2,6-Dibromopyridine | 3,5-Dibromopyridine | 3,5-Dibromo-4-methylpyridine |
| Formula | C₅H₃Br₂N | C₅H₃Br₂N | C₆H₅Br₂N |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | Pnma | P2₁/n | Pnma |
| a (Å) | 14.178(3) | 10.2314(2) | 14.178(3) |
| b (Å) | 11.8358(8) | 7.5215(1) | 11.8358(8) |
| c (Å) | 12.0998(9) | 24.5475(4) | 7.6407(12) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 97.921(1) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2033.4(8) | 1869.5(1) | 1285.3(4) |
| Z | 8 | 8 | 4 |
| Calculated Density (g/cm³) | 2.455 | 2.097 | 2.176 |
| COD ID | 7241388 | 2108071 | 4034524 |
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
A standard experimental protocol for the structural determination of a dibromopyridine derivative by SC-XRD involves the following key steps:
-
Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone, or a solvent mixture).
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer valuable information, particularly for characterizing compounds in solution and confirming their identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For dibromopyridine isomers, both ¹H and ¹³C NMR provide distinct spectra that allow for unambiguous identification.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,6-Dibromopyridine | ~7.4 (t, 1H), ~7.6 (d, 2H) | ~122 (C4), ~141 (C3, C5), ~143 (C2, C6) |
| 3,5-Dibromopyridine | ~8.6 (d, 2H), ~8.0 (t, 1H) | ~123 (C3, C5), ~148 (C4), ~150 (C2, C6) |
| This compound | ~8.4 (d, 1H), ~8.2 (d, 1H), ~7.2 (dd, 1H) | Not readily available |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure. For dibromopyridines, the presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern can also help to distinguish between isomers.
Visualizing the Workflow and Analytical Synergy
To illustrate the role of dibromopyridines in drug discovery and the interplay of different analytical techniques, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and structural characterization of a kinase inhibitor starting from this compound.
Caption: Venn diagram illustrating the complementary information provided by X-ray crystallography, NMR spectroscopy, and mass spectrometry for structural elucidation.
Safety Operating Guide
Proper Disposal of 3,4-Dibromopyridine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,4-Dibromopyridine (CAS No. 13534-90-2), a compound utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Key Safety and Physical Data
A thorough understanding of the chemical properties and associated hazards of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 13534-90-2 | [1] |
| Molecular Formula | C5H3Br2N | [1] |
| Molecular Weight | 236.89 g/mol | [1] |
| Appearance | White to yellow solid | N/A |
| Melting Point | 71-72 °C | N/A |
| Boiling Point | 239.9 ± 20.0 °C (Predicted) | N/A |
| GHS Hazard Classifications | - Acute toxicity, oral (Category 4) - Skin irritation (Category 2) - Serious eye irritation (Category 2A) - Specific target organ toxicity – single exposure (respiratory tract irritation) (Category 3) | [1] |
| Toxicity Data (LD50/LC50) | Not readily available. Classified as harmful if swallowed. | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (nitrile rubber is a suitable option) and a laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation of dust or vapors exists, a NIOSH-approved respirator with an organic vapor cartridge is required.
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
- All waste containing this compound, including residual amounts in containers, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.
- Segregate this compound waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents and strong acids.
2. Waste Collection and Containment:
- Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must have a secure, tightly-fitting lid.
- The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.
- Affix the appropriate GHS hazard pictograms for "Harmful" and "Irritant."
3. On-Site Storage:
- Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
- The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.
- Ensure secondary containment is in place to mitigate any potential leaks or spills.
4. Professional Disposal:
- Do not attempt to treat or dispose of this compound waste independently.
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
- Ensure that all disposal activities are conducted in strict accordance with local, state, and federal regulations.
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Immediately evacuate the area and restrict access.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's EHS office or emergency response team for assistance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3,4-Dibromopyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of 3,4-Dibromopyridine, including detailed operational procedures and disposal plans to ensure a safe laboratory environment.
Chemical Profile and Hazards: this compound is a compound that can cause skin, eye, and respiratory irritation.[1][2] It is also harmful if swallowed.[2] Due to these potential hazards, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE)
A multi-faceted approach to personal protection is necessary to prevent exposure to this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. A face shield should be worn in addition to safety goggles for operations with a higher risk of splashing.[3] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be fully buttoned.[3] |
| Nitrile Gloves | Nitrile gloves are recommended for their resistance to pyridine-based compounds.[3][4] Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[3] | |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Use non-sparking tools and take precautionary measures against static discharge.[6]
2. Weighing and Transferring:
-
Conduct all weighing and transferring of this compound within the chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Close the primary container tightly after dispensing the required amount.
3. Solution Preparation:
-
Slowly add the this compound to the solvent in a suitable container within the fume hood.
-
Ensure the container is appropriately labeled with the chemical name and concentration.
4. Experimental Use:
-
Keep all containers with this compound closed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling, even if gloves were worn.[3][7]
5. Spill Management:
-
In the event of a small spill, use an absorbent material like sand or vermiculite to contain the chemical.[3]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.[3]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound (e.g., gloves, pipette tips, weighing paper, and excess reagent) must be treated as hazardous waste.
-
Segregate this compound waste as "Halogenated Organic Waste."[8] Do not mix it with non-halogenated waste streams.[8]
2. Waste Collection and Containment:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[9] High-density polyethylene (HDPE) containers are a suitable option.[8]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[9] Do not use abbreviations.[9]
3. On-site Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]
-
The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[9]
-
Ensure secondary containment is in place to contain any potential leaks.[9]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and final disposal.[9]
-
Provide the EHS office or the disposal company with all the information from your hazardous waste label.[9]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
